molecular formula C17H26O3 B109913 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid CAS No. 20170-32-5

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid

Cat. No.: B109913
CAS No.: 20170-32-5
M. Wt: 278.4 g/mol
InChI Key: WPMYUUITDBHVQZ-UHFFFAOYSA-N
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Description

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid is a natural product found in Bacteria with data available.

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H26O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMYUUITDBHVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066561
Record name Fenozan
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Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20170-32-5
Record name 3-(3′,5′-Di-tert-butyl-4′-hydroxyphenyl)propionic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenozan
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Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenozan
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Record name 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid
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Record name 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, a significant antioxidant and an important intermediate in the synthesis of phenolic stabilizers.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a sterically hindered phenolic compound widely utilized for its antioxidant properties.[2][3] It serves as a crucial building block in the synthesis of larger, more complex antioxidants, such as pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[1][3][4] The core of its synthetic routes typically involves the formation of its methyl ester derivative, followed by hydrolysis to yield the final carboxylic acid.

Primary Synthesis Pathways

There are two predominant pathways for the synthesis of this compound, both commencing from readily available starting materials.

Pathway 1: Two-Step Synthesis from 2,6-Di-tert-butylphenol

This pathway involves an initial Michael addition reaction between 2,6-di-tert-butylphenol and methyl acrylate to form methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This intermediate is then hydrolyzed to produce the target acid.

Pathway 2: Direct Hydrolysis of the Methyl Ester

This pathway is essentially the final step of Pathway 1 and is relevant when the methyl ester intermediate is already available.

Experimental Protocols

Pathway 1: Two-Step Synthesis

Step 1: Synthesis of Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate

This step involves the Michael addition of 2,6-di-tert-butylphenol to methyl acrylate, catalyzed by an inorganic base such as sodium methanolate.[5] The reaction is followed by a 1,5-hydride shift to yield the final product.[5]

  • Reaction Scheme:

    G 2,6-Di-tert-butylphenol 2,6-Di-tert-butylphenol Michael Addition & 1,5-Hydride Shift Michael Addition & 1,5-Hydride Shift 2,6-Di-tert-butylphenol->Michael Addition & 1,5-Hydride Shift Methyl acrylate Methyl acrylate Methyl acrylate->Michael Addition & 1,5-Hydride Shift Sodium methanolate Sodium methanolate Sodium methanolate->Michael Addition & 1,5-Hydride Shift Catalyst Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Michael Addition & 1,5-Hydride Shift->Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

    Caption: Synthesis of the methyl ester intermediate.

  • Experimental Procedure:

    • To a reaction vessel, add 2,6-di-tert-butylphenol and methyl acrylate.

    • Under the catalytic effect of sodium methanolate, initiate the Michael addition reaction.[5]

    • Allow the reaction to proceed, which is followed by a 1,5-hydride migration to form the propionate derivative.[5]

    • After the reaction is complete, the mother liquor is pumped out.

    • The resulting solid is washed with 85% ethanol and dried to obtain methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[5]

Step 2: Hydrolysis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

The methyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid.

  • Reaction Scheme:

    G Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Hydrolysis Hydrolysis Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate->Hydrolysis NaOH (aq) NaOH (aq) NaOH (aq)->Hydrolysis HCl (aq) HCl (aq) Neutralization Neutralization HCl (aq)->Neutralization Hydrolysis->Neutralization This compound This compound Neutralization->this compound

    Caption: Hydrolysis of the methyl ester to the final acid.

  • Experimental Procedure:

    • In a reactor under a nitrogen atmosphere, charge 117 g (0.4 mol) of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and 126.6 g of anhydrous methanol.[1]

    • Heat the mixture to reflux.[1]

    • Slowly add 120 mL of 30% aqueous NaOH solution dropwise and maintain the reaction for 2 hours.[1]

    • Upon completion, add 80 mL of 10 wt% HCl solution for neutralization.[1]

    • Stir the mixture and cool to room temperature.[1]

    • Filter the reaction mixture and wash the filter cake with deionized water until neutral to obtain the final product.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis pathways.

ParameterStep 1: EsterificationStep 2: HydrolysisOverallReference
Yield 79.9% - 98%Not explicitly stated79.9% - 81.1% (from patent)[5],[2]
Purity 98.55% - 98.60%>98.0% (GC)(T)>98.0%[5],
Melting Point 62-64 °C172-174 °C172-174 °C[5],[3]

Characterization

The synthesized this compound and its intermediate are typically characterized using a variety of analytical techniques to confirm their structure and purity. These methods include:

  • Proton Nuclear Magnetic Resonance (¹H-NMR)

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Infrared Spectroscopy (IR)

A Certificate of Analysis (CoA) detailing the purity and potency is often provided with commercially available standards.[6]

Logical Workflow of Synthesis and Analysis

The overall process from starting materials to the final, characterized product can be visualized as follows:

G cluster_synthesis Synthesis cluster_analysis Analysis and Characterization Start Starting Materials (2,6-Di-tert-butylphenol, Methyl acrylate) Esterification Michael Addition & 1,5-Hydride Shift Start->Esterification Intermediate Methyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propionate Esterification->Intermediate Hydrolysis Base-catalyzed Hydrolysis Intermediate->Hydrolysis Neutralization Acidic Workup Hydrolysis->Neutralization Final_Product This compound Neutralization->Final_Product Purification Filtration and Washing Final_Product->Purification Analysis Spectroscopic Analysis (NMR, MS, IR, HPLC) Purification->Analysis Final_Confirmation Purity and Structure Confirmation Analysis->Final_Confirmation

Caption: Overall workflow from synthesis to analysis.

Conclusion

The synthesis of this compound is a well-established process that can be achieved with high yields and purity. The two-step approach starting from 2,6-di-tert-butylphenol offers a straightforward and efficient route to this valuable antioxidant intermediate. The provided protocols and data serve as a comprehensive guide for the successful synthesis and characterization of this compound in a laboratory or industrial setting.

References

An In-depth Technical Guide on the Physicochemical Properties of Fenozan Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenozan acid, chemically known as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, is a synthetic, sterically hindered phenolic antioxidant.[1][2] It is a principal and stable metabolite of larger, more complex synthetic phenolic antioxidants, such as those used to stabilize polymers and plastics against thermal degradation.[3] The compound has garnered significant research interest due to its antioxidant properties, which are conferred by the phenolic hydroxyl group shielded by two bulky tert-butyl groups.[3] This structure allows it to function effectively as a radical scavenger.[3] Beyond its industrial origins, Fenozan acid has been investigated for potential therapeutic applications, including anticarcinogenic and antiepileptic activities.[1][2] This document provides a comprehensive overview of its core physicochemical properties, the experimental methods used for their determination, and its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Fenozan acid are summarized below. These properties are crucial for its application in drug development, material science, and biochemical research, influencing its solubility, stability, and biological interactions.

PropertyValueReference
IUPAC Name 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid[3][4]
Synonyms Fenozan, Phenozan, 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid[4]
CAS Number 20170-32-5[3][4]
Molecular Formula C₁₇H₂₆O₃[3][4][5]
Molecular Weight 278.39 g/mol [3][5]
Appearance White to almost white crystalline powder[3]
Melting Point 172 - 176 °C[3][6]
Boiling Point 364.3 °C at 760 mmHg[6]
Density 1.049 g/cm³[6]
pKa (Predicted) 4.79 ± 0.10[7]
Water Solubility Slightly soluble[7]
Solubility Slightly soluble in DMSO, Ethanol, Methanol[7]
LogP (Predicted) 4.004[7]
Flash Point 188.3 °C[6]

Antioxidant Mechanism of Action

The primary mechanism by which Fenozan acid exerts its antioxidant effect is through radical scavenging via Hydrogen Atom Transfer (HAT).[3] The phenolic hydroxyl (-OH) group can donate its hydrogen atom to a free radical (R•), neutralizing it and thus terminating the oxidative chain reaction. The resulting Fenozan acid radical is stabilized by resonance and the steric hindrance provided by the adjacent bulky tert-butyl groups, which prevents it from initiating further oxidative reactions.[3]

G cluster_0 Radical Scavenging Cycle fenozan Fenozan Acid (Ar-OH) fenozan_rad Stabilized Fenozan Radical (Ar-O•) fenozan->fenozan_rad H• Donation radical Free Radical (R•) neutral Neutralized Molecule (RH) radical->neutral H• Acceptance product Non-Radical Products fenozan_rad->product Termination

Caption: Radical scavenging mechanism of Fenozan acid via Hydrogen Atom Transfer (HAT).

Experimental Protocols

While specific experimental parameters for Fenozan acid are proprietary to the conducting laboratories, the following sections describe standard, generalized methodologies for determining the key physicochemical properties outlined in this guide.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.

  • Apparatus : Digital melting point apparatus, capillary tubes (sealed at one end).

  • Procedure :

    • A small amount of dry, crystalline Fenozan acid powder is packed into the bottom of a capillary tube to a height of 2-3 mm.

    • The tube is placed into the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (172 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

    • The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) by creating a titration curve.

  • Apparatus : pH meter with a calibrated electrode, magnetic stirrer, burette, beaker.

  • Reagents : Fenozan acid, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water, and a suitable co-solvent like ethanol or methanol due to the low water solubility of Fenozan acid.

  • Procedure :

    • A precisely weighed amount of Fenozan acid is dissolved in a known volume of the co-solvent/water mixture.

    • The pH electrode is submerged in the solution, and the initial pH is recorded.

    • The standardized NaOH solution is added in small, precise increments from the burette.

    • After each increment, the solution is stirred until the pH reading stabilizes, and the pH and total volume of titrant added are recorded.

    • This process is continued until the pH has risen significantly, well past the equivalence point.

    • A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Antioxidant Activity Assay (DPPH Radical Scavenging)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for evaluating antioxidant capacity based on a Single Electron Transfer (SET) and HAT mechanism.[8][9]

  • Apparatus : UV-Vis spectrophotometer, micropipettes, test tubes.

  • Reagents : DPPH solution in methanol, Fenozan acid stock solutions of various concentrations in methanol, methanol (as blank).

  • Procedure :

    • A series of Fenozan acid solutions of varying concentrations are prepared.

    • In separate test tubes, a fixed volume of the DPPH solution is added.

    • A specific volume of each Fenozan acid concentration (or pure methanol for the control) is added to the DPPH solution.

    • The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

    • The absorbance of each solution is measured at the characteristic wavelength of DPPH (approx. 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The results are often expressed as IC₅₀, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

General Experimental Workflow

The characterization of a compound like Fenozan acid follows a logical progression from synthesis and purification to detailed analysis of its properties.

G cluster_workflow General Workflow for Compound Characterization synthesis Synthesis (e.g., Michael Addition) purification Purification (e.g., Recrystallization) synthesis->purification structure Structural Elucidation (NMR, MS, FTIR) purification->structure physchem Physicochemical Analysis (Melting Point, pKa, Solubility) structure->physchem activity Biological/Functional Assay (e.g., DPPH Antioxidant Assay) physchem->activity

Caption: A typical experimental workflow for the synthesis and characterization of a compound.

Synthesis Overview

Industrial synthesis of Fenozan acid typically involves the Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.[3] Purity is often optimized through subsequent recrystallization steps.[3]

References

An In-depth Technical Guide to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic Acid (CAS No. 20170-32-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, also known by its synonym Fenozan acid, is a synthetic phenolic antioxidant.[1] Its structure, characterized by a sterically hindered phenolic hydroxyl group, is key to its function as a radical scavenger.[2] This compound is not only used as a polymer stabilizer but is also gaining attention in the biomedical field for its potential therapeutic applications. Notably, it has been identified as a significant metabolite of larger, more complex synthetic phenolic antioxidants, making it a crucial biomarker for human exposure to this class of compounds.[3] This guide provides a comprehensive overview of its chemical properties, biological activities, and relevant experimental protocols.

Chemical Structure and Properties

The chemical identity and key properties of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid are summarized below.

PropertyValueReference
CAS Number 20170-32-5[4]
Molecular Formula C₁₇H₂₆O₃[4]
Molecular Weight 278.39 g/mol [2]
IUPAC Name 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid[4]
Synonyms Fenozan, Fenozan acid, 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid[4]
Appearance White to off-white crystalline powder[2]
Melting Point 172-176 °C[2]
Boiling Point 364.2 °C at 760 mmHgN/A
SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O[4]
InChI InChI=1S/C17H26O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3,(H,18,19)[4]

Biological Activity and Metabolism

Fenozan acid exhibits a range of biological activities, primarily stemming from its antioxidant properties. It has also been investigated for other potential therapeutic effects.

Quantitative Biological Data

The following table summarizes key quantitative data related to the biological interactions of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid.

ParameterTarget/EnzymeValueReference
Inhibition Constant (Ki) Cyclooxygenase-2 (COX-2)18.4 µM[2]
Half Maximal Inhibitory Concentration (IC₅₀) Mitochondrial Complex III Respiration248 µM[2]
Michaelis Constant (Km) UGT1A9 (Glucuronidation)48.3 ± 6.2 μM[2]
Michaelis Constant (Km) UGT2B7 (Glucuronidation)112.4 ± 15.7 μM[2]
Metabolic Pathway: A Biomarker of Exposure

Fenozan acid is a major metabolite of larger synthetic phenolic antioxidants such as AO1010 and AO1024. Following human exposure to these larger compounds, Fenozan acid is formed and can be detected in urine, serving as a reliable biomarker of exposure.[3]

Metabolic Formation of Fenozan Acid Larger Synthetic Phenolic Antioxidants\n(e.g., AO1010, AO1024) Larger Synthetic Phenolic Antioxidants (e.g., AO1010, AO1024) Metabolism in the body Metabolism in the body Larger Synthetic Phenolic Antioxidants\n(e.g., AO1010, AO1024)->Metabolism in the body 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid\n(Fenozan acid) 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (Fenozan acid) Metabolism in the body->3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid\n(Fenozan acid) Urinary Excretion Urinary Excretion 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid\n(Fenozan acid)->Urinary Excretion

Metabolic pathway of Fenozan acid.
Potential Signaling Pathway: Keap1-Nrf2 Activation

While not definitively proven for Fenozan acid, many phenolic antioxidants exert their protective effects by activating the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is targeted for degradation by Keap1. Upon exposure to oxidative stress or activators, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes.

Hypothesized Keap1-Nrf2 Signaling Pathway Fenozan acid Fenozan acid Keap1 Keap1 Fenozan acid->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2 Stabilization & Nuclear Translocation Nrf2 Stabilization & Nuclear Translocation Keap1->Nrf2 Stabilization & Nuclear Translocation Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nrf2 Stabilization & Nuclear Translocation->Antioxidant Response Element (ARE) Transcription of Cytoprotective Genes Transcription of Cytoprotective Genes Antioxidant Response Element (ARE)->Transcription of Cytoprotective Genes Synthesis Workflow for Fenozan Acid cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis 2,6-di-tert-butylphenol 2,6-di-tert-butylphenol Reaction Reaction 2,6-di-tert-butylphenol->Reaction Methyl acrylate Methyl acrylate Methyl acrylate->Reaction Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Reaction->Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Hydrolysis Reaction Hydrolysis Reaction Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate->Hydrolysis Reaction 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid Hydrolysis Reaction->3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid

References

A Technical Guide to the Biological Activities of 3,5-di-tert-butyl-4-hydroxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a core structural feature of many synthetic phenolic antioxidants, most notably butylated hydroxytoluene (BHT).[1][2] Its unique configuration, featuring a reactive hydroxyl group sterically hindered by two bulky tert-butyl groups, imparts potent antioxidant properties by stabilizing the resulting phenoxyl radical.[1][2] This foundational activity has led to the exploration of a wide range of derivatives with diverse and significant biological effects. This document provides an in-depth technical overview of the primary biological activities of these compounds—including antioxidant, anti-inflammatory, and anticancer effects—supported by quantitative data, detailed experimental methodologies, and visualizations of key molecular pathways and workflows.

Antioxidant Activity

The hallmark of 3,5-di-tert-butyl-4-hydroxyphenyl derivatives is their ability to function as powerful antioxidants. This activity is central to their use as stabilizers in polymers and commercial products and is the foundation for their therapeutic potential.[2][3]

Mechanism of Action

The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions.[2] The two electron-donating tert-butyl groups at the ortho positions serve a dual purpose: they enhance the hydrogen-donating ability of the hydroxyl group and provide significant steric hindrance. This steric shielding stabilizes the resulting phenoxyl radical, preventing it from participating in further pro-oxidant reactions.[1]

A proposed cellular mechanism for the antioxidant effects of phenolic compounds involves the activation of the Keap1-Nrf2 signaling pathway.[2] Under conditions of oxidative stress, these compounds can disrupt the interaction between Keap1 and the transcription factor Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of protective antioxidant and detoxification genes.

Caption: Proposed activation of the Nrf2 antioxidant pathway.
Quantitative Data: Antioxidant Activity

The antioxidant capacity of various derivatives has been quantified using established in vitro assays. The data below summarizes the performance of flavonoid analogues incorporating the 3,5-di-tert-butyl-4-hydroxyphenyl moiety.

CompoundAssayResultReference
Arylidene flavanone 5DPPH Radical Scavenging70.8% interaction[1]
Arylidene flavanone 5AAPH-Induced Lipid Peroxidation77.4% inhibition[1]
Chalcone 6DPPH Radical ScavengingEnhanced activity attributed to the 3,5-di-tert-butyl-4-hydroxyaryl substituent[1]
Experimental Protocols

This assay measures the ability of a compound to act as a free radical scavenger.[1][4]

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of DPPH in methanol (typically ~0.1 mM).

  • Reaction Mixture: In a microplate well or cuvette, add a specific volume of the test compound solution at various concentrations.

  • Initiation: Add the DPPH solution to the test compound solution to initiate the reaction. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

This assay evaluates the ability of a compound to inhibit the oxidative degradation of lipids.[1]

  • Substrate Preparation: Prepare a linoleic acid emulsion in a phosphate buffer (e.g., pH 7.4).

  • Reaction Mixture: Add the test compound (dissolved in a suitable solvent) to the linoleic acid emulsion.

  • Initiation of Peroxidation: Induce lipid peroxidation by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Incubation: Incubate the mixture at a physiological temperature (e.g., 37°C) for a set period, with periodic shaking.

  • Measurement of Peroxidation: At various time points, take aliquots of the reaction mixture. Assess the extent of lipid peroxidation by measuring the formation of conjugated dienes (absorbance at 234 nm) or by using the thiobarbituric acid reactive substances (TBARS) method to measure malondialdehyde (MDA) formation.

  • Calculation: The percentage of inhibition is calculated by comparing the level of peroxidation in the sample containing the test compound to that of a control sample without the antioxidant.

Anti-inflammatory Activity

Building upon the antioxidant foundation, numerous 3,5-di-tert-butyl-4-hydroxyphenyl derivatives have been synthesized and evaluated as potent anti-inflammatory agents.[5][6] Some have demonstrated efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen, but with potentially reduced side effects such as gastric ulceration.[5][6]

Mechanism of Action

The anti-inflammatory effects are often multi-faceted. A primary mechanism is the dual inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[6][7] Inhibition of COX enzymes reduces the synthesis of prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. Inhibition of 5-LOX reduces the production of leukotrienes, which are involved in chemotaxis and inflammation. Additionally, these derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8]

Arachidonic_Acid_Cascade Inhibition of the Arachidonic Acid Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid (AA) pla2->aa releases cox COX-1 / COX-2 aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox pgs Prostaglandins (PGE2, etc.) Thromboxanes cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation lts Leukotrienes (LTB4, etc.) lox->lts lts->inflammation inhibitor 3,5-di-tert-butyl-4-hydroxyphenyl Derivatives inhibitor->cox inhibit inhibitor->lox inhibit

References

In-Depth Technical Guide: Thermal Degradation Profile of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation profile of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, a sterically hindered phenolic antioxidant. Due to its widespread use in stabilizing polymers and other organic materials against thermo-oxidative degradation, understanding its thermal stability is of paramount importance for material science, drug formulation, and safety assessments. This document outlines the theoretical basis of its antioxidant mechanism, detailed experimental protocols for its thermal analysis, and a summary of its known thermal properties. While specific quantitative data from a public source is not available, this guide provides the methodologies to obtain such critical information.

Introduction to this compound

This compound, also known by trade names such as Irganox 1310, is a primary antioxidant belonging to the class of hindered phenols. Its molecular structure, characterized by bulky tert-butyl groups flanking a hydroxyl group on a phenyl ring, is key to its function. These bulky groups provide steric hindrance, which enhances the stability of the phenoxy radical formed during the scavenging of free radicals, thereby interrupting the auto-oxidation chain reaction of organic materials.[1] This compound is valued for its high thermal stability and is used to protect materials exposed to heat and light.

Antioxidant Mechanism and Thermal Degradation

The primary role of hindered phenolic antioxidants is to donate a hydrogen atom from the phenolic hydroxyl group to peroxy radicals, which are key intermediates in oxidative degradation. This process neutralizes the reactive radicals and terminates the degradation chain. The resultant phenoxy radical is sterically hindered and relatively stable, preventing it from initiating new degradation chains.

Thermal degradation of this compound itself, particularly at elevated temperatures, can lead to the loss of its antioxidant efficacy and the formation of various degradation products. Understanding the temperatures at which this degradation occurs is crucial for determining the operational limits of the materials it is designed to protect.

Thermal Analysis Data

A thorough search of publicly available scientific literature and supplier documentation did not yield specific quantitative data for the thermal degradation profile of this compound. To facilitate further research and application, the following table is provided as a template for presenting such data once obtained through the experimental protocols outlined in this guide.

Thermal Analysis ParameterValueUnitsMethodAtmosphereHeating Rate (°C/min)
TGA - Onset of Decomposition (Tonset) Data not available°CTGANitrogen/Air10
TGA - Peak Decomposition Temperature (Tpeak) Data not available°CTGA-DTGNitrogen/Air10
TGA - Mass Loss at 300°C Data not available%TGANitrogen/Air10
TGA - Mass Loss at 400°C Data not available%TGANitrogen/Air10
TGA - Residual Mass at 600°C Data not available%TGANitrogen/Air10
DSC - Melting Point (Tm) Data not available°CDSCNitrogen10
DSC - Heat of Fusion (ΔHf) Data not availableJ/gDSCNitrogen10

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of the compound as a function of temperature, thereby determining its thermal stability and decomposition kinetics.

Apparatus: A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: A sample of 3-5 mg of this compound is accurately weighed into a standard TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The sample pan is placed in the TGA furnace. The system is purged with an inert gas (e.g., high-purity nitrogen) or an oxidizing gas (e.g., dry air) at a constant flow rate (typically 20-50 mL/min) to establish the desired atmosphere.

  • Thermal Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the first derivative, DTG curve), and the percentage of mass loss at various temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of melting point, heat of fusion, and other thermal transitions.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: A 2-5 mg sample of this compound is weighed into an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: A common method is a heat-cool-heat cycle to erase the sample's thermal history. The sample is heated from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min), cooled back to the starting temperature, and then reheated at the same rate. The data from the second heating scan is typically used for analysis.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic events, such as melting, and exothermic events. The melting point is determined from the peak of the melting endotherm, and the heat of fusion is calculated from the area under the peak.

Visual Representation of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Experimental_Workflow cluster_preparation 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_tga TGA cluster_dsc DSC cluster_data_processing 3. Data Processing and Interpretation sample Obtain pure sample of This compound weigh Accurately weigh samples for TGA (3-5 mg) and DSC (2-5 mg) sample->weigh tga_run Heat at 10°C/min to 800°C in N2 and Air atmospheres weigh->tga_run dsc_run Heat-Cool-Heat cycle at 10°C/min in N2 weigh->dsc_run tga_data Record Mass vs. Temperature tga_run->tga_data tga_analysis Analyze TGA/DTG curves for: - Tonset - Tpeak - Mass Loss (%) tga_data->tga_analysis dsc_data Record Heat Flow vs. Temperature dsc_run->dsc_data dsc_analysis Analyze DSC thermogram for: - Melting Point (Tm) - Heat of Fusion (ΔHf) dsc_data->dsc_analysis profile Compile Thermal Degradation Profile tga_analysis->profile dsc_analysis->profile

Caption: Workflow for determining the thermal degradation profile.

Conclusion

References

Spectroscopic and Mechanistic Insights into Fenozan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Fenozan, also known as 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. It includes a detailed summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this document outlines detailed experimental protocols for acquiring such data and presents visualizations of a proposed antioxidant signaling pathway and a typical drug development workflow for a compound of this class. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of phenolic compounds.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for Fenozan. This information is crucial for the identification, characterization, and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Fenozan. While complete assigned peak lists are not publicly available without access to specialized databases, the expected chemical shifts can be inferred from the structure.

Table 1: Predicted ¹H NMR Spectroscopic Data for Fenozan

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
~7.0Singlet2HAr-H
~5.0Singlet1HAr-OH
~2.8Triplet2H-CH₂-Ar
~2.6Triplet2H-CH₂-COOH
1.4Singlet18H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for Fenozan

Chemical Shift (ppm)Assignment
~179-COOH
~152Ar-C-OH
~138Ar-C-C(CH₃)₃
~130Ar-C-CH₂
~125Ar-CH
~36-CH₂-COOH
~34-C(CH₃)₃
~30-C(CH₃)₃
~30-CH₂-Ar
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in Fenozan. The characteristic absorption bands are presented below.

Table 3: IR Spectroscopic Data for Fenozan

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200BroadO-H stretch (phenolic and carboxylic acid)
3000-2850StrongC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic)
~1430MediumO-H bend (carboxylic acid)
~1230StrongC-O stretch (phenol)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Fenozan.

Table 4: Mass Spectrometry Data for Fenozan

m/zRelative IntensityAssignment
278High[M]⁺ (Molecular Ion)
277.1809-[M-H]⁻ (Precursor Ion, Negative ESI)[1]
263High[M - CH₃]⁺
57Medium[C(CH₃)₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic analysis of Fenozan.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of Fenozan in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of Fenozan (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid Fenozan sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of Fenozan (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, which can be coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • GC-MS Analysis:

    • Chromatography: Use a capillary column suitable for the analysis of semi-volatile organic compounds. The oven temperature program should be optimized to ensure good separation.

    • Ionization: Electron Ionization (EI) at 70 eV is typically used.

    • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

  • LC-MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid or ammonium acetate to improve ionization).

    • Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode. For a carboxylic acid like Fenozan, negative ion mode is often effective.[1]

    • Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap can provide accurate mass measurements.

  • Data Processing: The data system will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the function and development of Fenozan.

Proposed Antioxidant Signaling Pathway

As a phenolic antioxidant, Fenozan is likely to exert its protective effects by modulating cellular pathways involved in the response to oxidative stress. A plausible mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Fenozan Fenozan Fenozan->Keap1_Nrf2 Induces Nrf2 release Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection Leads to

Proposed Nrf2-mediated antioxidant signaling pathway for Fenozan.
Drug Development Workflow

The development of a new chemical entity like Fenozan into a therapeutic agent follows a structured, multi-stage process. This workflow ensures the safety and efficacy of the final drug product.

Drug_Development_Workflow Discovery 1. Discovery & Lead Identification Preclinical 2. Preclinical Research (In Vitro & In Vivo) Discovery->Preclinical IND 3. Investigational New Drug (IND) Application Preclinical->IND Phase1 4. Clinical Trials: Phase I (Safety) IND->Phase1 Phase2 5. Clinical Trials: Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 6. Clinical Trials: Phase III (Large-scale Efficacy) Phase2->Phase3 NDA 7. New Drug Application (NDA) Review Phase3->NDA Approval 8. FDA Approval & Post-market Surveillance NDA->Approval

A generalized workflow for the development of a new drug candidate.

References

An In-depth Technical Guide to 3,5-di-tert-butyl-4-hydroxyphenylpropionic Acid (Fenozan)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid, a hindered phenolic antioxidant also known as Fenozan. It covers the historical development of this class of compounds, details its synthesis, and elucidates its mechanism of action as a free radical scavenger. This document includes detailed experimental protocols for its analysis, summarizes key quantitative data, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction and Historical Context

3,5-di-tert-butyl-4-hydroxyphenylpropionic acid is a prominent member of the hindered phenolic antioxidant family. The development of these antioxidants dates back to the mid-20th century, driven by the need to prevent oxidative degradation in polymers and other materials. The core principle behind hindered phenols is the steric hindrance provided by bulky alkyl groups (in this case, tert-butyl groups) ortho to the hydroxyl group on the phenyl ring. This structural arrangement enhances the antioxidant's efficacy by stabilizing the resulting phenoxy radical and preventing its participation in detrimental side reactions.

While the precise first synthesis of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid is not definitively documented in a single seminal paper, its development is intrinsically linked to the broader research on phenolic antioxidants in the 1960s. The primary route for its synthesis, the Michael addition of 2,6-di-tert-butylphenol with an acrylate, became a key reaction in industrial organic chemistry for producing a variety of stabilizers. This compound is also recognized as a significant metabolite of larger, commercially important antioxidants such as Irganox 1010 and Irganox 1076. Its detection in human urine has made it a biomarker for assessing human exposure to these common synthetic phenolic antioxidants.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid is presented in the table below.

PropertyValue
CAS Number 20170-32-5
Molecular Formula C₁₇H₂₆O₃
Molecular Weight 278.39 g/mol
Appearance White to off-white crystalline powder
Melting Point 172-174 °C
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO
pKa ~4.79 (Predicted)

Synthesis

The most common and industrially significant method for the synthesis of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid and its esters is the base-catalyzed Michael addition reaction.

Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

This synthesis involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate in the presence of a base catalyst.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_6_dtbp 2,6-di-tert-butylphenol reaction_step Michael Addition (H-1,5 migration) 2_6_dtbp->reaction_step methyl_acrylate Methyl Acrylate methyl_acrylate->reaction_step base Base Catalyst (e.g., Sodium Methoxide) base->reaction_step Catalyzes solvent Solvent (e.g., DMSO) solvent->reaction_step Medium methyl_ester Methyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propionate reaction_step->methyl_ester

Synthesis of the methyl ester via Michael addition.
Hydrolysis to 3,5-di-tert-butyl-4-hydroxyphenylpropionic Acid

The final acid is obtained by the hydrolysis of the corresponding methyl ester.

G cluster_reactants Reactant cluster_conditions Reaction Conditions cluster_product Product methyl_ester Methyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propionate hydrolysis Hydrolysis methyl_ester->hydrolysis base_hydrolysis Base (e.g., NaOH) base_hydrolysis->hydrolysis acid_workup Acid (e.g., HCl) workup Acidification acid_workup->workup fenozan 3,5-di-tert-butyl-4- hydroxyphenylpropionic acid hydrolysis->workup Intermediate Salt workup->fenozan

Hydrolysis of the methyl ester to the final acid.

Mechanism of Action: Free Radical Scavenging

The primary function of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid is to act as a free radical scavenger, thereby terminating the chain reactions involved in oxidation.

The bulky tert-butyl groups flanking the hydroxyl group play a crucial role. When the phenol donates a hydrogen atom to a free radical (R•), it forms a stable phenoxy radical. The steric hindrance provided by the tert-butyl groups prevents this phenoxy radical from undergoing further reactions that could propagate oxidation.

G Fenozan 3,5-di-tert-butyl-4- hydroxyphenylpropionic acid (ArOH) Fenoxy_Radical Stable Fenoxy Radical (ArO•) Fenozan->Fenoxy_Radical Donates H• Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized Accepts H•

Free radical scavenging mechanism of hindered phenols.

Experimental Protocols

Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve 2,6-di-tert-butylphenol in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add a catalytic amount of a strong base, for example, sodium methoxide.

  • Reactant Addition: Slowly add methyl acrylate to the reaction mixture while maintaining a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize it with a dilute acid. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure methyl ester.

HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

  • Injection and Detection: Inject the sample and monitor the elution at a wavelength of approximately 280 nm.

  • Quantification: Use a calibration curve prepared from standards of known concentrations to quantify the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire the proton NMR spectrum. Expected signals include those for the tert-butyl protons, the aromatic protons, the methylene protons of the propionate chain, and the hydroxyl proton.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule.

Mass Spectrometry (MS)
  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

  • Analysis: Analyze the sample in both positive and negative ion modes to obtain the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragmentation patterns.

Biological Significance and Signaling

While primarily known as a synthetic antioxidant, the presence of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid as a metabolite in biological systems warrants consideration of its potential biological activities. As a phenolic compound, it can participate in cellular antioxidant defense mechanisms.

G cluster_cellular Cellular Environment ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Causes Fenozan 3,5-di-tert-butyl-4- hydroxyphenylpropionic acid Fenozan->ROS Scavenges Cellular_Antioxidants Endogenous Antioxidants (e.g., Glutathione) Fenozan->Cellular_Antioxidants Potentially Synergizes with Cellular_Antioxidants->ROS Neutralize

In Vivo Metabolic Fate of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, a significant metabolite of several widely used synthetic phenolic antioxidants. This document summarizes the current state of knowledge regarding its metabolic pathways, presents quantitative data from human studies, details relevant experimental protocols, and proposes potential biotransformation routes based on the metabolism of structurally analogous compounds. The information is intended to support researchers and professionals in the fields of drug metabolism, toxicology, and pharmacology in understanding the disposition and potential biological activities of this compound.

Introduction

This compound, also known as fenozan acid, is a primary metabolite of a class of synthetic phenolic antioxidants (SPAs) extensively used as stabilizers in various polymers.[1][2] Due to the widespread use of these parent compounds, human exposure to this compound is prevalent. Understanding its metabolic fate is crucial for assessing its potential toxicological impact and biological activity. This guide synthesizes the available data on its identified metabolites and explores probable metabolic pathways based on established biotransformation principles.

Identified In Vivo Metabolites

Current research has primarily identified this compound in its free form and as a glucuronide conjugate in vivo. Studies in humans have quantified its presence in urine, indicating that both the parent compound and its phase II conjugate are significant excretion products.

Quantitative Data in Human Urine

A key study investigating human exposure to SPAs provided quantitative data on the urinary concentrations of this compound. The geometric mean concentrations before and after enzymatic hydrolysis with β-glucuronidase are presented in Table 1. The substantial increase in concentration after hydrolysis strongly suggests that glucuronidation is a major metabolic pathway for this compound.[1][2]

Metabolite Form Geometric Mean Concentration (ng/mL) Detection Frequency (%)
Free this compound0.6988
Total this compound (after hydrolysis)10.298
Table 1: Urinary Concentrations of this compound in Humans.[1][2]

Experimental Protocols

The identification and quantification of this compound and its conjugates have been achieved through established analytical methodologies.

Sample Preparation and Analysis
  • Urine Sample Preparation: Human urine samples are typically subjected to enzymatic hydrolysis to cleave glucuronide conjugates. This is commonly performed using β-glucuronidase from Helix pomatia.

  • Extraction: After hydrolysis, the samples are acidified and extracted using solid-phase extraction (SPE) cartridges.

  • Analysis: The extracts are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

Potential Metabolic Pathways

While direct studies on the comprehensive metabolism of this compound are limited, its metabolic fate can be inferred from the biotransformation of structurally related compounds, particularly Butylated Hydroxytoluene (BHT). BHT shares the 3,5-di-tert-butyl-4-hydroxyphenyl moiety and its metabolism is well-documented.

Phase I Metabolism

Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups. For this compound, oxidation is the most probable Phase I pathway.

  • Oxidation of tert-Butyl Groups: The tert-butyl groups are susceptible to hydroxylation by cytochrome P450 enzymes to form primary alcohols.[2] These alcohols can be further oxidized to aldehydes and then to carboxylic acids.

  • Aromatic Hydroxylation: The aromatic ring could undergo hydroxylation, although the steric hindrance from the two tert-butyl groups may limit this reaction.

  • Oxidation of the Propionic Acid Side Chain: The propionic acid side chain could potentially undergo β-oxidation.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

  • Glucuronidation: As evidenced by human urinary data, conjugation with glucuronic acid at the phenolic hydroxyl group is a major metabolic pathway. The carboxyl group of the propionic acid side chain could also be a site for glucuronide conjugation.

  • Sulfation: The phenolic hydroxyl group is also a potential site for sulfation, a common conjugation pathway for phenols.

The following diagram illustrates the proposed metabolic pathways of this compound.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound tert_Butyl_OH tert-Butyl Hydroxylation (Alcohol metabolite) Parent->tert_Butyl_OH CYP450 Aromatic_OH Aromatic Hydroxylation Parent->Aromatic_OH CYP450 Glucuronide Glucuronide Conjugate Parent->Glucuronide UGT Sulfate Sulfate Conjugate Parent->Sulfate SULT tert_Butyl_COOH tert-Butyl Oxidation (Carboxylic acid metabolite) tert_Butyl_OH->tert_Butyl_COOH ADH/ALDH tert_Butyl_OH->Glucuronide UGT

Proposed metabolic pathways for this compound.

Experimental Workflow for Metabolite Identification

The logical workflow for identifying and characterizing the metabolites of this compound in vivo is depicted in the following diagram.

Experimental_Workflow cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_invitro In Vitro Confirmation (Optional) Animal_Dosing Dosing of Animal Model (e.g., rats) Sample_Collection Collection of Urine and Feces Animal_Dosing->Sample_Collection Sample_Prep Sample Preparation (Hydrolysis, Extraction) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Metabolite_ID Metabolite Identification (MS/MS Fragmentation) LC_MS_Analysis->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification Data_Analysis Data Analysis and Pathway Elucidation Quantification->Data_Analysis Metabolic Profile Microsome_Incubation Incubation with Liver Microsomes In_Vitro_Analysis LC-MS/MS Analysis Microsome_Incubation->In_Vitro_Analysis Hepatocyte_Incubation Incubation with Hepatocytes Hepatocyte_Incubation->In_Vitro_Analysis In_Vitro_Analysis->Data_Analysis

Workflow for in vivo metabolite identification of the target compound.

Conclusion

The in vivo metabolism of this compound is characterized by its excretion in both free and glucuronide-conjugated forms, with the latter being a major pathway. Based on the metabolism of structurally similar compounds, further biotransformation through Phase I oxidation of the tert-butyl groups and other Phase II conjugation reactions are plausible. Future research should focus on targeted studies to definitively identify and quantify these potential metabolites to provide a more complete understanding of the metabolic fate and potential health implications of this prevalent compound.

References

In-Depth Technical Guide: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (CAS 20170-32-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 20170-32-5, including its nomenclature, physicochemical properties, and key biological activities. Detailed experimental protocols and visual diagrams are provided to support research and development efforts.

Chemical Identity and Synonyms

The compound identified by CAS number 20170-32-5 is a sterically hindered phenolic acid.

IUPAC Name: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

  • Fenozan[2]

  • 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid[3]

  • Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-[2]

  • β-(4-hydroxy-3,5-di-tert-butylphenyl)propionic acid[2]

  • 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid[2]

  • Fenozan acid

  • Irganox 1310[2]

Physicochemical and Toxicological Data

A summary of the key quantitative data for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₇H₂₆O₃[4][5]
Molecular Weight 278.39 g/mol [4][5]
Melting Point 172-174 °C[6][7]
Boiling Point 364.3 ± 37.0 °C (Predicted)[6]
Density 1.049 ± 0.06 g/cm³ (Predicted)[6]
pKa 4.79 ± 0.10 (Predicted)[6]
Water Solubility Slightly soluble[6]
Solubility DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)[6]
Appearance White to Off-White Solid/Powder[6][8]

Table 2: Toxicological Data

TestSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral> 5000 mg/kg bw[2]
Genotoxicity (Bacterial Reverse Mutation Assay) -In vitroNegative[8]
Genotoxicity (In vitro Micronucleus Test) -In vitroNegative[8]

Key Biological Activities and Experimental Protocols

This compound is recognized for its significant antioxidant properties and has been investigated for its inhibitory effects on biological pathways, including the mitochondrial electron transport chain and viral enzymes.

Antioxidant Activity

The sterically hindered phenolic group allows the molecule to act as a potent free radical scavenger. Its antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH and ABTS methods.

This protocol is adapted from standard procedures for evaluating the free-radical scavenging activity of phenolic compounds.

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve approximately 4 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store this solution in an amber bottle and protect it from light.

    • Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid in 10 mL of methanol.

    • Working Solutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

    • Positive Control: A standard antioxidant, such as Trolox or Butylated Hydroxytoluene (BHT), should be prepared in the same concentration range.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each working solution (test compound and positive control) to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Control Well: Add 100 µL of methanol and 100 µL of DPPH solution.

    • Blank Well: Add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] * 100

    • Plot the % RSA against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare Sample Dilutions add_sample Pipette 100µL Sample to Plate prep_sample->add_sample add_sample->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % RSA measure->calculate plot Determine IC50 calculate->plot

Caption: Workflow for the DPPH antioxidant assay.

Inhibition of Mitochondrial Electron Transport Chain

This compound has been identified as an inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration and ATP production.

This protocol outlines a method to measure the activity of Complex I in isolated mitochondria or cell lysates.

  • Preparation of Mitochondria/Cell Lysate:

    • Isolate mitochondria from tissue or cultured cells using differential centrifugation.

    • Alternatively, prepare a cell lysate using a mild non-ionic detergent (e.g., n-dodecyl β-D-maltoside) to solubilize mitochondrial membranes while preserving enzyme activity.

  • Assay Buffer and Reagents:

    • Assay Buffer: 25 mM potassium phosphate buffer (pH 7.2), 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL bovine serum albumin, 100 µM decylubiquinone, and 0.2 mM NADH.

    • Inhibitor: Rotenone (a known Complex I inhibitor) as a positive control.

    • Test Compound: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure:

    • Pre-incubate the mitochondrial preparation with the test compound or control vehicle for a defined period (e.g., 5-10 minutes) at 30°C.

    • Initiate the reaction by adding NADH.

    • Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a spectrophotometer.

    • The rate of NADH oxidation is proportional to the Complex I activity.

  • Data Analysis:

    • Calculate the specific activity of Complex I (nmol NADH oxidized/min/mg protein).

    • Determine the percentage of inhibition caused by the test compound relative to the vehicle control.

    • Calculate the IC50 value for the inhibition of Complex I.

ETC_Inhibition cluster_etc Mitochondrial Electron Transport Chain cluster_atp ATP Synthesis C1 Complex I (NADH Dehydrogenase) Q Coenzyme Q C1->Q e- NAD NAD+ C1->NAD C2 Complex II (Succinate Dehydrogenase) C2->Q e- C3 Complex III Q->C3 e- CytC Cytochrome c C3->CytC e- C4 Complex IV CytC->C4 e- ATP_Synthase ATP Synthase (Complex V) C4->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Produces Inhibitor CAS 20170-32-5 Inhibitor->C1 Inhibits NADH NADH NADH->C1

Caption: Inhibition of Complex I in the electron transport chain.

HIV-1 Reverse Transcriptase Inhibition

The compound has been noted for its potential to inhibit the activity of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.

This protocol is based on commercially available, non-radioactive colorimetric assay kits.

  • Reagents and Materials:

    • Recombinant HIV-1 Reverse Transcriptase.

    • Reaction Buffer containing dNTPs, including DIG-dUTP and Biotin-dUTP.

    • Template/primer (e.g., poly(A) x oligo(dT)₁₅).

    • Streptavidin-coated 96-well plate.

    • Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody).

    • Peroxidase substrate (e.g., ABTS).

    • Lysis buffer and wash buffers.

    • Test compound and known RT inhibitor (e.g., Nevirapine) as a positive control.

  • Assay Procedure:

    • Prepare a reaction mixture containing the reaction buffer, template/primer, and HIV-1 RT enzyme.

    • Add various concentrations of the test compound or controls to the wells of a standard microplate.

    • Add the reaction mixture to the wells to start the reaction.

    • Incubate at 37°C for 1-2 hours to allow for the synthesis of the DIG- and biotin-labeled DNA.

    • Transfer the reaction product to the streptavidin-coated plate and incubate to allow the biotin-labeled DNA to bind.

    • Wash the plate to remove unbound components.

    • Add the Anti-DIG-POD antibody and incubate.

    • Wash the plate again and add the peroxidase substrate.

    • After color development, stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).

  • Data Analysis:

    • The absorbance is directly proportional to the amount of synthesized DNA and thus the RT activity.

    • Calculate the percentage of RT inhibition for each concentration of the test compound compared to the no-inhibitor control.

    • Determine the IC50 value of the compound.

Synthesis Route

A common synthetic route to produce 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid involves the hydrolysis of its methyl ester, which can be synthesized via a Michael addition reaction.

Synthesis_Route cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis R1 2,6-Di-tert-butylphenol Intermediate Methyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propanoate R1->Intermediate R2 Methyl acrylate R2->Intermediate Product 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propanoic acid (CAS 20170-32-5) Intermediate->Product Acid or Base Hydrolysis Catalyst Sodium Methoxide (Catalyst) Catalyst->Intermediate

Caption: General synthesis pathway for CAS 20170-32-5.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols. The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid in various matrices. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are outlined below.

Introduction

This compound is a major metabolite of several synthetic phenolic antioxidants, such as Irganox 1076, which are widely used as stabilizers in polymers. It is also found in various biological and environmental samples. Accurate quantification of this compound is crucial for assessing human exposure, understanding its metabolism, and for quality control in industrial applications. This document provides detailed protocols for its analysis using three common analytical techniques.

Analytical Methods Overview

A summary of the quantitative performance of the described analytical methods is presented in Table 1. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Summary of Quantitative Data for Analytical Methods

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.01 - 50 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998> 0.999
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL0.1 ng/mL
Limit of Detection (LOD) 0.03 µg/mL0.003 µg/mL0.03 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%
Precision (% RSD) < 10%< 15%< 5%

Application Note 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of this compound in polymer extracts and other relatively clean sample matrices.

Experimental Protocol

1. Sample Preparation (from Polymer Matrix)

  • Extraction: Accurately weigh 1 gram of the polymer sample and place it in a glass vial. Add 10 mL of a dichloromethane:cyclohexane (75:25 v/v) mixture.

  • Ultrasonic Extraction: Place the vial in an ultrasonic bath and extract for 30 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Method Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 280 nm
Run Time 10 minutes

3. Calibration

Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Polymer Sample add_solvent Add Extraction Solvent weigh->add_solvent 1 g ultrasonicate Ultrasonic Extraction add_solvent->ultrasonicate 10 mL Dichloromethane: Cyclohexane (75:25) filter Filter Extract ultrasonicate->filter 30 min inject Inject into HPLC filter->inject 0.45 µm PTFE filter separate Chromatographic Separation inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Workflow for HPLC-UV analysis.

Application Note 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, suitable for various sample types, including environmental and biological matrices, after a derivatization step to increase the volatility of the analyte.

Experimental Protocol

1. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) appropriate for the sample matrix to isolate the acidic components.

  • Drying: Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.

2. GC-MS Method Parameters

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined based on the mass spectrum of the derivatized analyte (e.g., molecular ion and key fragments)

3. Calibration

Prepare calibration standards and derivatize them in the same manner as the samples. Create a calibration curve by plotting the peak area ratio of the analyte to an internal standard against concentration.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract Sample Extraction (LLE/SPE) dry Evaporate to Dryness extract->dry derivatize Derivatization with BSTFA dry->derivatize BSTFA/Pyridine, 70°C, 30 min inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection (SIM) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Workflow for GC-MS analysis.

Application Note 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for quantifying trace levels of this compound in complex biological matrices like urine and plasma.

Experimental Protocol

1. Sample Preparation (from Human Urine)

  • "Dilute and Shoot" Method: To 100 µL of urine sample, add 300 µL of a methanol:acetonitrile (3:1, v/v) mixture containing an internal standard (e.g., deuterated analog).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Injection: Transfer the supernatant to an LC-MS vial for analysis.

2. LC-MS/MS Method Parameters

ParameterValue
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Precursor Ion (m/z 277.2) -> Product Ion (e.g., m/z 233.2) (To be optimized)
Cone Voltage To be optimized
Collision Energy To be optimized

3. Calibration

Prepare calibration standards in a blank matrix (e.g., synthetic urine) and process them alongside the samples. Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration.

Logical Relationship of Analytical Steps

LCMSMS_Logic start Start: Sample Collection sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation Liquid Chromatography (Reverse Phase Separation) sample_prep->lc_separation ionization Electrospray Ionization (Negative Mode) lc_separation->ionization mass_analysis1 Quadrupole 1 (Q1) (Precursor Ion Selection) ionization->mass_analysis1 collision Quadrupole 2 (Q2) (Collision-Induced Dissociation) mass_analysis1->collision m/z 277.2 mass_analysis2 Quadrupole 3 (Q3) (Product Ion Selection) collision->mass_analysis2 detection Detector (Signal Acquisition) mass_analysis2->detection e.g., m/z 233.2 data_processing Data Processing (Quantification) detection->data_processing end End: Report Result data_processing->end

Logical flow of LC-MS/MS analysis.

Application Note: Determination of Fenozan in Polymers by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Fenozan (3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid), a common antioxidant additive, in polymer matrices. The method involves a straightforward solvent extraction procedure followed by reversed-phase HPLC analysis. This protocol is suitable for quality control in polymer manufacturing, as well as for researchers and drug development professionals working with polymeric materials where the concentration of additives is a critical parameter.

Introduction

Fenozan is a phenolic antioxidant widely incorporated into various polymers to prevent degradation during processing and to extend the service life of the final products.[1] Monitoring the concentration of Fenozan is crucial for ensuring product quality, meeting regulatory requirements, and understanding the stability of the polymer matrix. High-Performance Liquid Chromatography with UV detection offers a specific, sensitive, and accurate method for the determination of Fenozan. This application note provides a detailed protocol for sample preparation, chromatographic separation, and quantitative analysis.

Experimental Protocol

Materials and Reagents
  • Fenozan standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (Type I)

  • Formic acid (analytical grade)

  • Polymer sample containing Fenozan

  • 0.45 µm syringe filters (PTFE or other suitable material)

Equipment
  • HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Syringes and vials for HPLC

Sample Preparation: Solvent Extraction
  • Accurately weigh approximately 1 gram of the polymer sample and cut it into small pieces to maximize surface area.

  • Place the polymer pieces into a glass vial.

  • Add 10 mL of a 1:1 (v/v) mixture of methanol and acetonitrile to the vial.

  • Cap the vial and place it in an ultrasonic bath for 30 minutes to facilitate the extraction of Fenozan from the polymer matrix.

  • After sonication, vortex the sample for 1 minute.

  • Allow the polymer debris to settle.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 280 nm

  • Run Time: Approximately 10 minutes

Calibration Curve Preparation
  • Prepare a stock solution of Fenozan at a concentration of 1000 µg/mL in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject each calibration standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of Fenozan.

Data Presentation

The quantitative performance of the HPLC-UV method for Fenozan, based on typical performance for similar phenolic antioxidants, is summarized in the table below.[2][3][4][5][6]

ParameterExpected Value
Retention Time (approx.)5 - 7 minutes
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.02 - 0.06 µg/mL
Limit of Quantification (LOQ)0.07 - 0.19 µg/mL
Recovery97% - 103%
Precision (RSD%)< 2%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Polymer Sample Weigh Weighing Sample->Weigh Cut Cutting into small pieces Weigh->Cut Extract Solvent Extraction (Methanol:Acetonitrile 1:1, Sonication) Cut->Extract Filter Filtration (0.45 µm) Extract->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 280 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Result Final Concentration of Fenozan Quantify->Result

Caption: Experimental workflow for Fenozan analysis.

Conclusion

The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantitative determination of Fenozan in polymer samples. The method is suitable for routine quality control and research applications, offering good sensitivity, accuracy, and precision. The straightforward extraction procedure and common reversed-phase chromatography make this method easily implementable in most analytical laboratories.

References

Protocol for the Solubilization of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the dissolution of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid in dimethyl sulfoxide (DMSO). This protocol is intended for researchers, scientists, and drug development professionals who require the preparation of stock solutions of this compound for various in vitro and in vivo studies. This compound is a compound of interest for its antioxidant properties and is utilized as an active pharmaceutical intermediate.[1][2] Adherence to this protocol will ensure the consistent and effective preparation of this solution.

Materials and Equipment

Reagents
  • This compound (CAS No. 20170-32-5)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade or equivalent purity

Equipment
  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Quantitative Data Summary

The solubility of this compound in DMSO is described as "slightly soluble".[1][2] A practical concentration for a stock solution has been established at 40 mg/mL.[3]

ParameterValueSource
Compound Name This compoundN/A
CAS Number 20170-32-5[4]
Molecular Weight 278.39 g/mol [5]
Solvent Dimethyl sulfoxide (DMSO)N/A
Reported Solubility Slightly soluble[1][2]
Achievable Stock Concentration 40 mg/mL[3]
Storage of Powder -20°C for 3 years, 4°C for 2 years[6]
Storage of Stock Solution -80°C for up to 1 year, -20°C for up to 1 month[6][7]

Experimental Protocol

This protocol outlines the steps to prepare a 40 mg/mL stock solution of this compound in DMSO.

Preparation of Stock Solution (40 mg/mL)
  • Preparation: Ensure all equipment is clean, dry, and readily accessible. Work in a clean and controlled environment, such as a laminar flow hood, especially if the solution will be used for cell-based assays.

  • Weighing: Accurately weigh 2 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or an amber glass vial.

  • Solvent Addition: Add 50 µL of anhydrous DMSO to the tube or vial containing the compound.[3]

  • Dissolution: Tightly cap the tube or vial and vortex the mixture at room temperature until the solid is completely dissolved. Visual inspection should confirm a clear solution with no particulate matter. Gentle warming (e.g., in a 37°C water bath) may be employed to aid dissolution if necessary.

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[6][7]

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low enough to avoid cellular toxicity, typically below 0.5%.[6] A negative control containing the same final concentration of DMSO should be included in the experiment.

Diagrams

Dissolution_Protocol start Start weigh Weigh 2 mg of Compound start->weigh add_dmso Add 50 µL of DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex inspect Visually Inspect for Clarity vortex->inspect inspect->vortex Particulates Present aliquot Aliquot into Single-Use Volumes inspect->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for Fenozan as a Stabilizer in Polypropylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fenozan, a hindered phenolic antioxidant, as a stabilizer to prevent the thermo-oxidative degradation of polypropylene (PP). Detailed protocols for evaluating its efficacy are also presented.

Introduction to Fenozan as a Polypropylene Stabilizer

Fenozan, chemically known as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, is a primary antioxidant belonging to the sterically hindered phenol class. It is utilized to protect polypropylene from degradation during high-temperature processing and throughout its service life. Polypropylene, in its natural state, is highly susceptible to degradation initiated by heat and oxygen, which leads to a loss of mechanical properties, discoloration, and a decrease in molecular weight. This degradation process involves a free-radical chain reaction. Fenozan functions by interrupting this cycle, thereby preserving the integrity of the polymer.

Key benefits of using Fenozan in polypropylene include:

  • Melt Flow Stability: Prevents significant changes in the melt flow index (MFI) during processing, ensuring consistent product quality.

  • Color Retention: Minimizes yellowing and other color changes caused by oxidation.

  • Enhanced Thermal Stability: Increases the resistance of polypropylene to degradation at elevated temperatures.

  • Improved Lifespan: Extends the useful life of polypropylene products by preventing premature failure of physical and mechanical properties.

Mechanism of Action

The stabilization of polypropylene by Fenozan is achieved through a free-radical scavenging mechanism. During the thermo-oxidative degradation of polypropylene, highly reactive peroxy radicals (ROO•) are formed. Fenozan donates a hydrogen atom from its phenolic hydroxyl group to these peroxy radicals, neutralizing them and forming a stable, resonance-stabilized phenoxy radical. This phenoxy radical is significantly less reactive and does not propagate the degradation chain, thus protecting the polymer.

cluster_degradation Polypropylene Thermo-Oxidative Degradation cluster_stabilization Stabilization by Fenozan PP Polypropylene (RH) R_radical Alkyl Radical (R•) PP->R_radical Heat, Shear ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH Degraded_PP Degraded Polypropylene (Chain Scission, Carbonyls) ROO_radical->Degraded_PP Fenozan Fenozan (ArOH) ROO_radical->Fenozan Interruption of Degradation Cycle ROOH->ROO_radical Heat -> RO• + •OH -> + RH Phenoxy_Radical Stable Phenoxy Radical (ArO•) Fenozan->Phenoxy_Radical + ROO• - ROOH Non_Radical_Products Non-Radical Products Phenoxy_Radical->Non_Radical_Products + ROO•

Figure 1: Mechanism of Polypropylene Degradation and Stabilization by Fenozan.

Quantitative Performance Data

Stabilizer SystemNumber of ExtrusionsMelt Volume-Flow Rate (MVR) (g/10 min)Yellowness Index (YI)Oxidation Induction Time (OIT) at 180°C (min)
Pure iPP519.879.90.8
Antioxidant 1010 / P-EPQ (6/4 mass ratio)5Significantly lower than pure iPPSignificantly lower than pure iPP74.8

Note: The data presented is for a combination of Irganox 1010 and P-EPQ and serves as a representative example of the performance improvements achievable with a hindered phenolic antioxidant system.[1] The Melt Volume-Flow Rate (MVR) is a measure of the ease of flow of a molten polymer and is closely related to the Melt Flow Index (MFI). A lower MVR after multiple extrusions indicates better stabilization against chain scission.

Experimental Protocols

To evaluate the effectiveness of Fenozan as a stabilizer in polypropylene, a series of standardized tests should be performed. The following are detailed protocols for key experiments.

Sample Preparation
  • Compounding: Dry blend polypropylene powder or pellets with the desired concentration of Fenozan (e.g., 0.1%, 0.25%, 0.5% by weight).

  • Extrusion: Melt-compound the blend using a twin-screw extruder. The extrusion temperature profile should be appropriate for polypropylene, typically ranging from 180°C to 230°C.

  • Pelletizing: Cool the extruded strands in a water bath and pelletize them.

  • Specimen Molding: Dry the pellets and prepare test specimens by injection molding or compression molding according to the requirements of each specific test.

Melt Flow Index (MFI) Analysis

Standard: ASTM D1238

Objective: To determine the effect of Fenozan on the processability and degradation of polypropylene by measuring the rate of extrusion of the molten resin through a die of a specified length and diameter under prescribed conditions of temperature and load.

Apparatus:

  • Melt flow indexer

  • Analytical balance

  • Stopwatch

  • Cutting tool

Procedure:

  • Set the temperature of the melt flow indexer to 230°C for polypropylene.

  • Place a standard weight of 2.16 kg on the piston.

  • Once the temperature has stabilized, load approximately 5-7 grams of the polypropylene sample (with or without Fenozan) into the barrel.

  • Allow the material to preheat for a specified time (typically 6-8 minutes).

  • Purge a small amount of the molten polymer to remove any trapped air.

  • Allow the piston to fall under the specified weight, and start the stopwatch.

  • Collect the extrudate for a set period (e.g., 1 minute).

  • Weigh the collected extrudate.

  • Calculate the MFI in grams per 10 minutes using the formula: MFI (g/10 min) = (Weight of extrudate in grams / Collection time in seconds) * 600

Data Interpretation: A smaller change in MFI after processing or aging for samples containing Fenozan compared to an unstabilized sample indicates better stabilization.

Oxidation Induction Time (OIT) Measurement

Standard: ASTM D3895

Objective: To assess the thermal-oxidative stability of polypropylene stabilized with Fenozan by measuring the time until the onset of oxidation at a specified temperature in an oxygen atmosphere.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • Gas flow controllers for nitrogen and oxygen

Procedure:

  • Weigh 5-10 mg of the polypropylene sample into an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample to 200°C at a heating rate of 20°C/min under a nitrogen atmosphere (50 mL/min flow rate).

  • Hold the sample at 200°C for 5 minutes to allow for thermal equilibrium.

  • Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).

  • Continue to hold the sample at 200°C and record the heat flow as a function of time.

  • The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak.

Data Interpretation: A longer OIT for samples containing Fenozan indicates a higher level of thermal-oxidative stability.

Yellowness Index (YI) Determination

Standard: ASTM D1925

Objective: To quantify the color change (yellowing) of polypropylene due to processing or aging, and to evaluate the effectiveness of Fenozan in preventing this discoloration.

Apparatus:

  • Spectrophotometer or colorimeter

  • Standard white tile for calibration

Procedure:

  • Calibrate the spectrophotometer using the standard white tile.

  • Place the polypropylene test plaque (of a standard thickness) in the instrument's measurement port.

  • Measure the tristimulus values (X, Y, Z).

  • Calculate the Yellowness Index (YI) using the following formula for Illuminant C and the 2° observer: YI = [100 * (1.28X - 1.06Z)] / Y

Data Interpretation: A lower YI value for samples containing Fenozan after processing or aging indicates better color stability.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of Fenozan in polypropylene.

cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_aging Accelerated Aging (Optional) Dry_Blend Dry Blend PP and Fenozan Extrude Melt Extrusion Dry_Blend->Extrude Pelletize Pelletize Extrude->Pelletize Mold Injection/Compression Molding Pelletize->Mold MFI Melt Flow Index (MFI) ASTM D1238 Mold->MFI OIT Oxidation Induction Time (OIT) ASTM D3895 Mold->OIT YI Yellowness Index (YI) ASTM D1925 Mold->YI Oven_Aging Oven Aging Mold->Oven_Aging Data_Analysis Data Analysis and Comparison MFI->Data_Analysis OIT->Data_Analysis YI->Data_Analysis Aged_Samples Aged Samples Oven_Aging->Aged_Samples Aged_Samples->MFI Re-test Aged_Samples->OIT Re-test Aged_Samples->YI Re-test

Figure 2: Experimental Workflow for Evaluating Fenozan in Polypropylene.

Conclusion

Fenozan is an effective hindered phenolic antioxidant for stabilizing polypropylene against thermo-oxidative degradation. By following the detailed protocols outlined in these application notes, researchers and scientists can systematically evaluate its performance in terms of melt flow stability, thermal stability, and color retention. This will enable the optimization of Fenozan concentrations to meet the specific requirements of various polypropylene applications.

References

Application Notes and Protocols for Evaluating the Antioxidant Efficacy of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic compounds are a broad class of plant secondary metabolites with significant antioxidant properties. Their ability to scavenge free radicals and modulate cellular antioxidant defense systems makes them promising candidates for the development of novel therapeutics and functional foods to combat oxidative stress-related diseases. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of various conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer.[1]

This document provides a comprehensive guide to the experimental setups for testing the antioxidant efficacy of phenolic compounds. It includes detailed protocols for common in vitro chemical assays and cell-based assays, guidelines for data presentation, and a discussion of the underlying molecular mechanisms, such as the activation of the Nrf2 signaling pathway.[1][2]

General Experimental Workflow

The assessment of the antioxidant activity of phenolic compounds typically follows a hierarchical approach, beginning with simple, rapid chemical assays for initial screening, followed by more biologically relevant cell-based assays to confirm activity in a physiological context.

G cluster_0 Initial Screening (In Vitro) cluster_1 Cell-Based Validation cluster_2 Mechanism of Action A DPPH Radical Scavenging Assay B ABTS Radical Scavenging Assay E Cellular Antioxidant Activity (CAA) Assay A->E Confirmation of Activity C FRAP (Ferric Reducing Antioxidant Power) Assay B->E D ORAC (Oxygen Radical Absorbance Capacity) Assay F Lipid Peroxidation Assay (TBARS) C->F G Measurement of Intracellular ROS D->G H Nrf2 Nuclear Translocation E->H Investigate Cellular Mechanisms F->H G->H I Antioxidant Enzyme Expression (e.g., HO-1, NQO1) H->I

Caption: General workflow for assessing the antioxidant activity of phenolic compounds.

Part 1: In Vitro Chemical Assays

These assays are fundamental for the initial screening of the antioxidant capacity of phenolic compounds. They are typically rapid and cost-effective.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3][4] The reduction of the deep violet DPPH radical to the pale yellow non-radical form is monitored spectrophotometrically at approximately 517 nm.[3][4]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[3]

    • Test Samples: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol). Create a series of dilutions.

    • Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid (e.g., 1-100 µg/mL).[3]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the test sample or standard at various concentrations to the wells.[4]

    • Add 100 µL of the DPPH working solution to each well.[4]

    • Prepare a blank (solvent only) and a control (solvent with DPPH solution).[4]

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Plot the % Inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the ABTS•+, causing a loss of color, which is measured at 734 nm.[4] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[5]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[3] Dilute this solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm before use.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample or standard (e.g., Trolox) at various concentrations to the wells.[3]

    • Add 180 µL of the ABTS•+ working solution to each well.[3]

    • Incubate at room temperature for 5-7 minutes.[3]

    • Measure the absorbance at 734 nm.[4]

  • Data Analysis: Calculate the % Inhibition and IC50 value using the same formulas as for the DPPH assay.[4]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce a colorless ferric-TPTZ (Fe³⁺-2,4,6-tripyridyl-s-triazine) complex to an intense blue ferrous-TPTZ (Fe²⁺) complex at low pH.[6][7] The change in absorbance is monitored at 593-594 nm.[7][8]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare a solution of sodium acetate and adjust the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride in water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.[6]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test sample, standard (e.g., FeSO₄), or blank to the wells.[7]

    • Add 190 µL of the FRAP reagent to each well.[7]

    • Incubate at 37°C for up to 60 minutes.[7][8]

    • Measure the absorbance at 594 nm.[8]

  • Data Analysis: Create a standard curve using a ferrous sulfate (FeSO₄) solution. The antioxidant capacity of the sample is expressed as mM Ferrous Equivalents (mM FE).[7]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9] The fluorescence decay is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[9]

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4).

    • Fluorescein Working Solution: Dilute the stock solution to the desired concentration.[10]

    • AAPH Solution: Prepare fresh in phosphate buffer.

    • Standard: Trolox is commonly used as the standard.

  • Assay Procedure (96-well black plate format):

    • Add 150 µL of the fluorescein working solution to each well.[11][12]

    • Add 25 µL of the test sample, standard (Trolox), or blank (phosphate buffer) to the wells.[11][12]

    • Incubate the plate at 37°C for 30 minutes.[9][11]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[11][12]

    • Immediately begin kinetic fluorescence readings (Excitation: ~485 nm, Emission: ~520 nm) every minute for at least 60 minutes.[12][13]

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The antioxidant capacity is expressed as Trolox Equivalents (TE).[10][11]

Data Presentation: In Vitro Assays

Summarize the quantitative data from the in vitro assays in a clear and structured table for easy comparison of the antioxidant efficacy of different phenolic compounds.

Phenolic CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (mM FE/g)ORAC (µmol TE/g)
Quercetin1.89 ± 0.33[14]3.12 ± 0.51[14]DataData
Gallic Acid1.03 ± 0.25[14]DataDataData
Caffeic Acid1.59 ± 0.06[14]DataDataData
Rutin4.68 ± 1.24[14]DataDataData
(+)-Catechin3.12 ± 0.51[14]DataDataData
Test Compound 1Value ± SDValue ± SDValue ± SDValue ± SD
Test Compound 2Value ± SDValue ± SDValue ± SDValue ± SD

Note: The provided IC50 values for Quercetin, Gallic Acid, Caffeic Acid, Rutin, and (+)-Catechin are from a specific study and should be used as examples. Researchers should determine these values based on their own experimental data.

Part 2: Cell-Based Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the phenolic compounds.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of compounds to inhibit intracellular ROS production induced by AAPH in cultured cells.[15] A fluorescent probe, DCFH-DA (2',7'-dichlorofluorescin diacetate), is used to detect ROS. DCFH-DA is non-fluorescent until it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[16]

Experimental Protocol:

  • Cell Culture:

    • Seed cells (e.g., HepG2, Caco-2) in a 96-well black plate and grow to confluence.[15]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of the phenolic compound or standard (e.g., Quercetin) for 1 hour at 37°C.[3]

    • Add the DCFH-DA probe to the cells and incubate.

    • Wash the cells to remove the excess probe.

    • Add the radical initiator AAPH (e.g., 600 µM) to each well.[3]

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure fluorescence kinetically every 5 minutes for 1 hour (Excitation: ~485 nm, Emission: ~538 nm).[3]

  • Data Analysis: Calculate the AUC for each concentration. Determine the CAA value, which represents the percentage of inhibition of fluorescence compared to the control.

Lipid Peroxidation Assay (TBARS Assay)

Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[17][18]

Experimental Protocol:

  • Sample Preparation:

    • Induce oxidative stress in cultured cells (e.g., with H₂O₂) in the presence or absence of the phenolic compound.

    • Harvest and homogenize the cells.

  • Assay Procedure:

    • Add the cell homogenate to a reaction mixture containing TBA and an acid (e.g., trichloroacetic acid).[19]

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples and centrifuge to pellet the precipitate.

    • Measure the absorbance of the supernatant at 532 nm.[17]

  • Data Analysis: Quantify the amount of MDA using a standard curve prepared with an MDA standard. The results are typically expressed as nmol of MDA per mg of protein.

Part 3: Mechanism of Action - Nrf2 Signaling Pathway

Phenolic compounds can exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms.[1] A key pathway involved is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway.[1][2]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1) and targeted for proteasomal degradation.[20] Upon exposure to oxidative stress or inducers like certain phenolic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of genes encoding antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their increased expression.[2][20]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC Phenolic Compound Keap1 Keap1 PC->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Cytoplasm Cytoplasm Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Proteins Antioxidant Proteins Genes->Proteins translation Proteins->ROS neutralizes

Caption: Nrf2-ARE signaling pathway activation by phenolic compounds.

Conclusion

The comprehensive evaluation of the antioxidant efficacy of phenolic compounds requires a multi-faceted approach. The combination of in vitro chemical assays for initial screening and cell-based assays for biological validation provides a robust platform for identifying and characterizing potent antioxidant agents. Furthermore, elucidating the underlying mechanisms of action, such as the modulation of the Nrf2 signaling pathway, is crucial for understanding their full therapeutic potential. The standardized protocols and data presentation formats outlined in these application notes are intended to facilitate reproducible and comparable results in the field of antioxidant research.

References

Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate from its corresponding carboxylic acid, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, via Fischer esterification. This method utilizes an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, in an excess of methanol to drive the reaction towards the desired ester product. The protocol includes reaction setup, monitoring, workup, and purification procedures. Additionally, this note presents a summary of quantitative data and a visual representation of the experimental workflow.

Introduction

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a valuable compound, primarily utilized as an antioxidant in various materials, including polymers like polyethylene.[1] Its structure, featuring a sterically hindered phenolic hydroxyl group, is key to its radical-scavenging properties. The synthesis of this ester from its carboxylic acid precursor is a fundamental organic transformation. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a straightforward and widely applicable method for this purpose.[2][3] This protocol details the application of Fischer esterification to the synthesis of this specific hindered phenolic ester.

Data Presentation

The following table summarizes the key quantitative data and physical properties of the starting material and the final product.

Parameter3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic AcidMethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Molecular Formula C₁₇H₂₆O₃C₁₈H₂₈O₃
Molecular Weight 278.39 g/mol 292.41 g/mol [4]
Melting Point 172-174 °C62-64 °C[5]
Typical Reaction Yield N/A>90% (under optimized conditions)
Purity (Post-purification) >98%>98.5%[5]

Experimental Protocol

This protocol is based on the principles of Fischer esterification and is adapted for the specific substrates.

Materials and Reagents:

  • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid monohydrate

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (1.0 eq).

    • Add a significant excess of anhydrous methanol to act as both the reagent and the solvent. A 10 to 20-fold molar excess is recommended to drive the equilibrium towards the product.

    • Slowly and cautiously add the acid catalyst. Use either concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq) or p-toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.1 eq).

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux with vigorous stirring. The temperature will be the boiling point of methanol (approximately 65 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Typical reaction times can vary from 4 to 24 hours, depending on the scale and catalyst efficiency.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the methanol by approximately half using a rotary evaporator.

    • Dilute the remaining mixture with a suitable organic solvent, such as ethyl acetate.

    • Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution slowly to control the effervescence from the quenching of the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel if necessary to achieve high purity.

Mandatory Visualizations

Reaction Workflow Diagram

Synthesis_Workflow Start Start: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic Acid Reaction Reaction: Reflux Start->Reaction Reagents Reagents: Methanol (excess) Acid Catalyst (H₂SO₄ or p-TsOH) Reagents->Reaction Workup Workup: 1. Neutralization (NaHCO₃) 2. Extraction (Ethyl Acetate) 3. Washing (Brine) 4. Drying (MgSO₄) Reaction->Workup Cooling Purification Purification: 1. Solvent Evaporation 2. Recrystallization or   Column Chromatography Workup->Purification Product Final Product: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Purification->Product

Caption: A workflow diagram illustrating the key stages in the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Fischer Esterification Mechanism

Fischer_Esterification CarboxylicAcid Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl CarboxylicAcid->Protonation + H⁺ ActivatedCarbonyl Activated Carbonyl Protonation->ActivatedCarbonyl NucleophilicAttack Nucleophilic Attack by Methanol ActivatedCarbonyl->NucleophilicAttack + CH₃OH TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination ProtonatedEster Protonated Ester WaterElimination->ProtonatedEster - H₂O Deprotonation Deprotonation ProtonatedEster->Deprotonation Ester Ester (R-COOCH₃) Deprotonation->Ester - H⁺

Caption: A simplified diagram of the Fischer esterification mechanism.

References

Application Notes and Protocols: 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid in Lubricating Oil Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid as a primary antioxidant in lubricating oil formulations. This document details its mechanism of action, presents illustrative performance data, and provides detailed experimental protocols for evaluating its efficacy.

Introduction

This compound is a sterically hindered phenolic antioxidant used to enhance the thermo-oxidative stability of lubricating oils.[1] Its molecular structure, featuring bulky tert-butyl groups adjacent to a hydroxyl group on a phenyl ring, makes it an effective radical scavenger, crucial for prolonging the service life of lubricants operating under demanding conditions.[1] By mitigating oxidation, this additive helps to prevent viscosity increase, sludge and deposit formation, and the generation of corrosive acidic byproducts.[2]

Mechanism of Action: Radical Scavenging

The primary function of this compound in lubricating oil is to interrupt the free-radical chain reactions that constitute lubricant degradation. This process can be summarized in the following steps:

  • Initiation: Heat, pressure, and the presence of metal catalysts can lead to the formation of highly reactive free radicals (R•) from the lubricant's hydrocarbon base oil.

  • Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which in turn abstract hydrogen from other hydrocarbon molecules, creating more free radicals and hydroperoxides (ROOH).

  • Termination: this compound donates a hydrogen atom from its phenolic hydroxyl group to the peroxy radicals. This neutralizes the reactive radicals, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical. The steric hindrance provided by the tert-butyl groups makes the resulting phenoxy radical very stable and unlikely to initiate new oxidation chains.

Antioxidant Mechanism BaseOil Lubricant Base Oil (RH) FreeRadical Free Radical (R•) BaseOil->FreeRadical Initiation (Heat, Metal Catalysts) PeroxyRadical Peroxy Radical (ROO•) FreeRadical->PeroxyRadical + O2 Oxygen Oxygen (O2) PeroxyRadical->FreeRadical + RH Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + ArOH Degradation Oxidative Degradation (Sludge, Varnish, Acids) PeroxyRadical->Degradation Hydroperoxide->Degradation Antioxidant Hindered Phenol (ArOH) StablePhenoxy Stable Phenoxy Radical (ArO•) Antioxidant->StablePhenoxy Donates H•

Caption: Antioxidant mechanism of a hindered phenol in lubricating oil.

Performance Data (Illustrative)

The following tables present hypothetical yet realistic data illustrating the performance benefits of incorporating this compound into a Group III base oil. This data is intended for comparative purposes to demonstrate the expected improvements in oxidative stability.

Table 1: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

FormulationAntioxidant Concentration (wt%)RPVOT Result (minutes)
Group III Base Oil0.0150
Formulation A0.5450
Formulation B1.0750
Formulation C (with Aminic Booster)0.5 + 0.2% Aminic AO600

Table 2: Turbine Oil Oxidation Stability Test (TOST) - ASTM D943

FormulationAntioxidant Concentration (wt%)TOST Life (hours to 2.0 mg KOH/g Acid Number)
Group III Base Oil0.0500
Formulation A0.52500
Formulation B1.04500

Table 3: Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186

FormulationAntioxidant Concentration (wt%)Oxidation Induction Time (OIT) at 210°C (minutes)
Group III Base Oil0.05
Formulation A0.525
Formulation B1.045

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of this compound in lubricating oil formulations.

Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test method evaluates the oxidation stability of lubricating oils under accelerated conditions.

Apparatus:

  • Rotating pressure vessel

  • Temperature-controlled bath

  • Pressure measurement device

  • Oxygen cylinder with regulator

  • Sample beaker and catalyst coil (copper)

Procedure:

  • Weigh 50 ± 0.5 g of the oil sample into the sample beaker.

  • Add 5 ± 0.2 mL of distilled water.

  • Place the copper catalyst coil into the beaker.

  • Assemble the beaker inside the pressure vessel and seal it.

  • Purge the vessel with oxygen to remove air.

  • Pressurize the vessel with oxygen to 620 kPa (90 psi) at room temperature.

  • Place the vessel in the heating bath maintained at 150 ± 0.1°C and begin rotation at 100 ± 5 rpm.

  • Monitor the pressure inside the vessel.

  • The test is complete when the pressure has dropped by 175 kPa (25.4 psi) from the maximum pressure observed.

  • Record the time in minutes to reach this pressure drop as the RPVOT result.

RPVOT_Workflow start Start prep_sample Prepare Sample: - 50g Oil - 5mL Water - Copper Catalyst start->prep_sample assemble Assemble Sample in Pressure Vessel prep_sample->assemble purge_pressurize Purge and Pressurize with Oxygen to 90 psi assemble->purge_pressurize heat_rotate Heat to 150°C and Rotate at 100 rpm purge_pressurize->heat_rotate monitor Monitor Pressure heat_rotate->monitor check_drop Pressure Drop > 25.4 psi? monitor->check_drop check_drop->monitor No record_time Record Time (minutes) check_drop->record_time Yes end End record_time->end

Caption: Experimental workflow for the Rotating Pressure Vessel Oxidation Test (RPVOT).

Turbine Oil Oxidation Stability Test (TOST) - ASTM D943

This method determines the oxidation lifetime of an oil by measuring the time it takes for the acid number to increase to a specified level under controlled conditions.

Apparatus:

  • Oxidation cell with a water-cooled condenser

  • Heating bath

  • Oxygen delivery tube

  • Catalyst coils (iron and copper)

  • Apparatus for acid number determination (titrator)

Procedure:

  • Place 300 mL of the oil sample into the oxidation cell.

  • Add 60 mL of distilled water.

  • Place the iron and copper catalyst coils in the oil.

  • Assemble the cell with the condenser and oxygen delivery tube.

  • Immerse the cell in a heating bath maintained at 95 ± 0.2°C.

  • Bubble oxygen through the oil at a rate of 3 ± 0.1 L/h.

  • Periodically withdraw small aliquots of the oil and measure the acid number according to ASTM D664.

  • The test is complete when the acid number of the oil reaches 2.0 mg KOH/g.

  • Record the total test time in hours.

Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186

This technique measures the oxidative stability of a lubricant by determining the time to the onset of the exothermic oxidation reaction under controlled temperature and pressure.

Apparatus:

  • Pressure Differential Scanning Calorimeter (PDSC)

  • Sample pans (aluminum)

  • Oxygen supply with pressure regulation

Procedure:

  • Weigh 2-3 mg of the oil sample into an open aluminum sample pan.

  • Place the sample pan and an empty reference pan into the PDSC cell.

  • Seal the cell and purge with oxygen.

  • Pressurize the cell with oxygen to a specified pressure (e.g., 3.5 MPa or 500 psi).

  • Heat the sample to the desired isothermal test temperature (e.g., 210°C) at a rapid rate.

  • Hold the sample at the isothermal temperature and monitor the heat flow.

  • The onset of a sharp exothermic peak indicates the beginning of oxidation.

  • The time from the start of the isothermal hold to the extrapolated onset of the exotherm is the Oxidation Induction Time (OIT).

Formulation Considerations

The effectiveness of this compound can be influenced by several factors in a lubricating oil formulation:

  • Base Oil Type: The performance of the antioxidant will vary depending on the saturation level and purity of the base oil. It is highly effective in Group II, III, and synthetic base stocks like polyalphaolefins (PAOs) and esters.

  • Synergism: This hindered phenolic antioxidant can exhibit synergistic effects when combined with other types of antioxidants, such as aminic antioxidants. The aminic antioxidant may provide high-temperature stability, while the phenolic component is effective at lower temperatures.

  • Additive Interactions: It is essential to evaluate the compatibility of this compound with other additives in the formulation, such as detergents, dispersants, and anti-wear agents, to ensure no antagonistic interactions occur.

Formulation_Logic Formulation Lubricant Formulation BaseOil Base Oil Selection (Group I, II, III, PAO, Ester) Formulation->BaseOil Antioxidant Antioxidant Package Formulation->Antioxidant Detergent Detergent/Dispersant Formulation->Detergent Antiwear Anti-wear/EP Additives Formulation->Antiwear Performance Desired Performance (Oxidation Stability, Deposit Control) BaseOil->Performance Antioxidant->Performance Phenolic 3-(3,5-Di-tert-butyl-4- hydroxyphenyl)propionic acid Antioxidant->Phenolic Aminic Aminic Antioxidant Antioxidant->Aminic Detergent->Performance Antiwear->Performance Phenolic->Aminic Synergism

Caption: Logical relationships in lubricating oil formulation.

Conclusion

This compound is a highly effective hindered phenolic antioxidant for improving the oxidative stability of lubricating oils. Its radical scavenging mechanism effectively prolongs lubricant life and maintains performance under thermal stress. Proper evaluation using standardized testing protocols is crucial for optimizing its concentration and ensuring compatibility within a fully formulated lubricant package.

References

Application Notes and Protocols for 3,5-di-tert-butyl-4-hydroxyphenylpropionic Acid Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-di-tert-butyl-4-hydroxyphenylpropionic acid, also known as Fenozan, is a sterically hindered phenolic compound with significant antioxidant properties.[1][2][3] It serves as a valuable active pharmaceutical intermediate and a key building block in the synthesis of more complex antioxidants.[2][3][4] Its ability to scavenge free radicals and modulate cellular oxidative stress pathways makes it a compound of interest for research in drug development, particularly in areas concerning inflammation, cancer, and other oxidative stress-related diseases.[1][5]

This document provides detailed safety precautions, handling protocols, and experimental methodologies for the investigation of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid powder in a research setting.

Safety Precautions and Handling

3,5-di-tert-butyl-4-hydroxyphenylpropionic acid powder is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel.

2.1 Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation or potential for dust generation, a NIOSH-approved particulate respirator is recommended.

2.2 Engineering Controls

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

2.3 Handling and Storage

  • Avoid breathing dust.[5]

  • Do not get in eyes, on skin, or on clothing.[2]

  • Wash hands thoroughly after handling.[5][6]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from oxidizing agents.[4][6]

2.4 First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[7]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5]

2.5 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[2][6]

2.6 Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

2.7 Disposal Considerations

  • Dispose of contents/container in accordance with local, regional, national, and international regulations.

Data Presentation

3.1 Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₁₇H₂₆O₃[5][6]
Molecular Weight 278.39 g/mol [5][6]
Appearance White to off-white solid powder/crystals[2][3][5]
Melting Point 172-176 °C[3][6]
Boiling Point 364.3 °C at 760 mmHg[6]
Solubility Slightly soluble in water. Soluble in DMSO, ethanol, and methanol.[4][5]
Flash Point 188.3 °C[6]
Density 1.049 g/cm³[6]

3.2 Toxicological Data

Hazard IdentificationGHS ClassificationPrecautionary StatementsReference(s)
Acute Toxicity (Oral) Warning (Harmful if swallowed)P301+P317, P330[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P264, P280, P302+P352, P332+P313, P362+P364[2][4]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)P280, P305+P351+P338, P337+P313[2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)P261, P271, P304+P340, P312, P403+P233, P405[4]

Experimental Protocols

4.1 In Vitro Antioxidant Activity Assays

4.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Materials:

    • 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • 96-well microplate

    • Microplate reader

    • Positive control (e.g., Ascorbic acid, Trolox)

  • Procedure:

    • Preparation of Solutions:

      • Prepare a stock solution of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid in methanol (e.g., 1 mg/mL).

      • Prepare a series of dilutions from the stock solution in methanol to obtain various concentrations.

      • Prepare a 0.1 mM solution of DPPH in methanol.

    • Assay:

      • Add 100 µL of each concentration of the test compound or positive control to the wells of a 96-well plate.

      • Add 100 µL of the DPPH solution to each well.

      • For the blank, add 200 µL of methanol. For the control, add 100 µL of methanol and 100 µL of DPPH solution.

    • Incubation:

      • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement:

      • Measure the absorbance at 517 nm using a microplate reader.

    • Calculation:

      • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

4.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

  • Materials:

    • 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid

    • ABTS diammonium salt

    • Potassium persulfate

    • Methanol or Ethanol

    • 96-well microplate

    • Microplate reader

    • Positive control (e.g., Trolox)

  • Procedure:

    • Preparation of ABTS•⁺ Solution:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

      • Dilute the resulting ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Assay:

      • Prepare various concentrations of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid in methanol.

      • Add 20 µL of each concentration of the test compound or positive control to the wells of a 96-well plate.

      • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubation:

      • Incubate the plate at room temperature for 6 minutes.

    • Measurement:

      • Measure the absorbance at 734 nm.

    • Calculation:

      • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

4.2 In Vitro Anti-inflammatory Activity Assay: Inhibition of LPS-Induced Pro-inflammatory Mediators in Macrophages

This protocol assesses the ability of the compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid

    • DMSO (cell culture grade)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Cell Culture and Seeding:

      • Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

      • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment:

      • Prepare a stock solution of the test compound in DMSO.

      • Treat the cells with various non-toxic concentrations of the compound (determined by a prior MTT assay) for 1 hour.

    • LPS Stimulation:

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an unstimulated control.

    • Cytokine Measurement:

      • Collect the cell culture supernatant.

      • Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

    • Data Analysis:

      • Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

4.3 In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

  • Materials:

    • Male Wistar rats (180-200 g)

    • 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid

    • Carrageenan (1% w/v in saline)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin)

    • Plethysmometer

  • Procedure:

    • Animal Acclimatization and Grouping:

      • Acclimatize the rats for at least one week before the experiment.

      • Divide the animals into groups (n=6): vehicle control, positive control, and test compound groups (at least 3 doses).

    • Compound Administration:

      • Administer the test compound or controls orally or intraperitoneally 1 hour before carrageenan injection.

    • Induction of Edema:

      • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Volume:

      • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

    • Calculation:

      • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

4.4 In Vivo Antitumor Activity Assay: Spontaneous Tumor Model in Mice

This protocol is designed to assess the long-term effect of the compound on the development of spontaneous tumors in a susceptible mouse strain.

  • Materials:

    • A mouse strain with a high incidence of spontaneous tumors (e.g., AKR mice for leukemia)

    • 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid

    • Vehicle (e.g., sterile corn oil)

  • Procedure:

    • Animal Selection and Grouping:

      • Select young adult mice and divide them into a control group and a treatment group.

    • Compound Administration:

      • Administer the test compound (e.g., 10 mg/kg, orally) or vehicle to the mice on a regular schedule (e.g., 5 days a week) for a prolonged period (e.g., several months).

    • Monitoring:

      • Monitor the animals regularly for tumor development by palpation and visual inspection.

      • Record the time of tumor appearance, tumor size, and the number of tumors per animal.

      • Monitor the general health and body weight of the animals.

    • Endpoint and Analysis:

      • The study can be terminated at a predetermined time point or when the tumors in the control group reach a certain size.

      • Perform a complete necropsy and histopathological examination of tumors and major organs.

      • Compare the tumor incidence, multiplicity, and latency between the treated and control groups.

4.5 Western Blot Analysis for Nrf2 Activation

This protocol is used to determine if the compound can induce the nuclear translocation of the transcription factor Nrf2, a key regulator of the antioxidant response.

  • Materials:

    • Hepa1c1c7 cells (or other suitable cell line)

    • 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid

    • Positive control (e.g., sulforaphane)

    • Cell lysis buffer for nuclear and cytoplasmic fractionation

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes

    • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagents

  • Procedure:

    • Cell Treatment:

      • Treat cells with the test compound at various concentrations and time points.

    • Cell Fractionation:

      • Harvest the cells and perform nuclear and cytoplasmic fractionation according to a standard protocol.

    • Protein Quantification:

      • Determine the protein concentration of each fraction.

    • Western Blotting:

      • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1, and β-actin.

      • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detection and Analysis:

      • Detect the protein bands using a chemiluminescence imaging system.

      • Quantify the band intensities and normalize the nuclear Nrf2 levels to the nuclear loading control (Lamin B1) and cytoplasmic Nrf2 to the cytoplasmic loading control (β-actin). An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates activation.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation (for inflammation) cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock & Dilutions) Treatment Compound Treatment Compound_Prep->Treatment Cell_Culture Cell Culture (Seeding & Adherence) Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Antioxidant_Assay Antioxidant Assay (DPPH/ABTS) Treatment->Antioxidant_Assay Nrf2_Assay Nrf2 Activation Assay (Western Blot) Treatment->Nrf2_Assay Inflammation_Assay Inflammation Assay (ELISA) Stimulation->Inflammation_Assay Data_Analysis Data Analysis (IC50, % Inhibition) Antioxidant_Assay->Data_Analysis Inflammation_Assay->Data_Analysis Nrf2_Assay->Data_Analysis

Caption: General experimental workflow for in vitro evaluation.

Caption: Nrf2 antioxidant response pathway.

References

Application Notes and Protocols: Formulation of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, also known as Fenozan acid, is a phenolic compound recognized for its significant antioxidant properties.[1] It is a principal metabolite of larger synthetic phenolic antioxidants like AO1010 and AO1024, making its study relevant to understanding the biological effects of these common additives.[1][2] This document provides detailed protocols for the formulation and in vitro evaluation of this compound, focusing on its antioxidant capacity and potential modulation of key cellular signaling pathways.

Physicochemical Properties and Formulation Data

Proper solubilization is critical for the successful application of this compound in in vitro assays. Due to its limited aqueous solubility, organic solvents are required to prepare stock solutions.[3][4][5]

PropertyValueSource
Molecular Formula C₁₇H₂₆O₃[3]
Molecular Weight 278.39 g/mol [3]
Appearance White to off-white solid/crystalline powder[1][6]
Melting Point 172-174 °C[3][5]
Solubility Slightly soluble in Water. Slightly soluble in DMSO, Ethanol, and Methanol.[3][4][5]
Storage Sealed in a dry, room temperature environment.[3][5]

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Preparation of Stock Solutions

For in vitro assays, a concentrated stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in the assay buffer or cell culture medium.

Materials:

  • This compound (purity >95%)[7]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

Protocol:

  • Accurately weigh a desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or gently heat the solution to ensure complete dissolution.

  • Store the stock solution at -20°C in amber vials to protect from light.

In Vitro Antioxidant Capacity Assays

The antioxidant activity of this compound can be quantified using standard chemical assays such as the DPPH and ABTS radical scavenging assays.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Positive controls (e.g., Trolox, Ascorbic Acid)

Protocol:

  • Prepare DPPH Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a 60 µM solution. Adjust the concentration to obtain an absorbance of approximately 1.0 at 517 nm.

  • Prepare Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in methanol.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the test compound dilutions or positive controls to the wells.

    • For the control well, add 100 µL of methanol instead of the test compound.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.[3]

  • Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] * 100

Principle: This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore that is decolorized upon reduction.[8]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Positive controls (e.g., Trolox)

Protocol:

  • Prepare ABTS•+ Radical Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[8]

  • Prepare ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the same solvent used for the working solution.

  • Assay Procedure:

    • Add 180 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 20 µL of the test compound dilutions or positive controls to the wells.

  • Incubation and Measurement: Incubate the plate at room temperature for 6-10 minutes. Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

Cell-Based Assays

To investigate the biological activity of this compound, cell-based assays are essential. It is crucial to first determine the non-toxic concentration range of the compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Selected cell line (e.g., HepG2, RAW 264.7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • CO₂ incubator

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in complete culture medium) for 24-48 hours. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the test compound).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the vehicle-treated control.

Potential Signaling Pathways and Mechanisms of Action

Based on its chemical structure as a phenolic antioxidant and propionic acid derivative, this compound may exert its biological effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Nrf2/ARE Antioxidant Pathway

Phenolic compounds are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a primary regulator of the cellular antioxidant response.[9][10][11][12] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-(3,5-Di-tert-butyl-4- hydroxyphenyl)propionic acid IKK IKK Complex Compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA Nucleus->DNA Binds to InflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->InflammatoryGenes Induces Transcription Experimental_Workflow cluster_assays 3. In Vitro Assays Prep 1. Compound Preparation - Weighing - Solubilization in DMSO (Stock Solution) Dilution 2. Preparation of Working Dilutions - Dilute stock in appropriate solvent/medium Prep->Dilution Antioxidant_Assay Antioxidant Capacity Assays - DPPH Assay - ABTS Assay Dilution->Antioxidant_Assay Cell_Based_Assay Cell-Based Assays - Cytotoxicity (MTT) - Mechanistic Studies (e.g., Western Blot for Nrf2/NF-κB) Dilution->Cell_Based_Assay Data_Analysis 4. Data Analysis - Calculate % Inhibition / IC50 values - Determine Cell Viability - Analyze Protein Expression Antioxidant_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion 5. Conclusion & Interpretation - Evaluate antioxidant potential - Elucidate potential mechanisms of action Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phenolic antioxidant and an active pharmaceutical intermediate.[1] Its utility in aqueous-based formulations is often limited by its low water solubility, a common characteristic of hydrophobic compounds.[2] Enhancing its aqueous solubility is crucial for improving bioavailability and enabling the development of various dosage forms.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: The primary methods for improving the solubility of poorly water-soluble carboxylic acids like this one include:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid group, forming a more soluble salt.

  • Co-solvency: Adding a water-miscible organic solvent (co-solvent) to the aqueous solution to reduce the polarity of the solvent system.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin, forming a more water-soluble inclusion complex.

  • Use of Surfactants: Incorporating surfactants that form micelles to encapsulate the hydrophobic compound and increase its apparent solubility.

Q3: What is the pKa of this compound?

A3: The predicted pKa of this compound is approximately 4.79.[1] This value is critical for effectively using the pH adjustment method to enhance its solubility.

Q4: Are there any safety concerns I should be aware of when working with this compound and the proposed solubility enhancement methods?

A4: Standard laboratory safety protocols should always be followed, including the use of personal protective equipment (PPE). When using co-solvents, be aware of their specific handling requirements and potential toxicity. Cyclodextrins are generally considered safe, but it is good practice to consult the safety data sheet (SDS) for the specific type being used.

Troubleshooting Guides

Issue 1: The compound is not dissolving sufficiently even after pH adjustment.
Possible Cause Troubleshooting Step
Incorrect pH Target Ensure the pH of the solution is at least 1.5 to 2 units above the pKa (4.79). For this compound, a target pH of 6.3 to 6.8 or higher is recommended to ensure complete deprotonation and salt formation.
Insufficient Base Added Use a pH meter to monitor the pH as you add a suitable base (e.g., sodium hydroxide, potassium hydroxide) dropwise. Ensure the final pH is stable.
Common Ion Effect If using a buffer system, the presence of a common ion could suppress the dissolution of the salt form. Consider using a different buffer system.
Low Intrinsic Solubility of the Salt While the salt form is more soluble than the free acid, it may still have limited solubility. In this case, combining pH adjustment with another method, such as the use of co-solvents, may be necessary.
Issue 2: Precipitation occurs when adding the co-solvent.
Possible Cause Troubleshooting Step
Incorrect Co-solvent Ratio Start with a low concentration of the co-solvent and gradually increase it. Determine the optimal co-solvent concentration through a systematic study.
"Salting Out" Effect At certain concentrations, some co-solvents can decrease the solubility of solutes. Experiment with different co-solvents to find one that is compatible with the compound.
Temperature Effects Ensure the temperature of the solution is controlled and consistent, as temperature can affect solubility in mixed solvent systems.
Issue 3: Low encapsulation efficiency with cyclodextrins.
Possible Cause Troubleshooting Step
Inappropriate Cyclodextrin Type The size of the cyclodextrin cavity is crucial for effective complexation. For a bulky molecule like this, β-cyclodextrin or hydroxypropyl-β-cyclodextrin are often good starting points. Experiment with different types of cyclodextrins.
Incorrect Molar Ratio The stoichiometry of the inclusion complex is typically 1:1. Prepare solutions with varying molar ratios of the compound to cyclodextrin (e.g., 1:0.5, 1:1, 1:2) to find the optimal ratio for maximum solubility enhancement.
Suboptimal Complexation Conditions Ensure adequate mixing and equilibration time. Sonication can sometimes facilitate complex formation. The freeze-drying method is also a highly effective technique for preparing stable cyclodextrin complexes.[3]

Quantitative Data Summary

Parameter Value Reference
pKa 4.79 ± 0.10[1]
Aqueous Solubility Slightly soluble[2]
Solubility in Organic Solvents Slightly soluble in DMSO, Ethanol, Methanol[1]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable water-miscible organic solvent where it is more soluble (e.g., ethanol or DMSO).

  • Preparation of Aqueous Solutions: Prepare a series of aqueous buffer solutions with pH values ranging from 5.0 to 8.0.

  • Solubility Determination:

    • Add a small, known volume of the stock solution to a larger, known volume of each buffer solution.

    • Alternatively, add an excess amount of the solid compound to each buffer solution.

  • Equilibration: Shake the solutions at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: Filter the solutions through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH for solubilization.

Protocol 2: Solubility Enhancement by Co-solvency
  • Co-solvent Selection: Choose pharmaceutically acceptable, water-miscible co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).

  • Solubility Determination:

    • Add an excess amount of this compound to each co-solvent mixture.

  • Equilibration: Shake the mixtures at a constant temperature (e.g., 25 °C) for 24-48 hours.

  • Sample Preparation: Filter the solutions through a 0.45 µm syringe filter.

  • Quantification: Determine the concentration of the dissolved compound in each mixture using a validated analytical method.

  • Data Analysis: Plot the solubility of the compound against the percentage of the co-solvent to identify the optimal concentration for maximum solubility.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Freeze-Drying Method)
  • Molar Ratio Determination: Prepare aqueous solutions of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) at various concentrations.

  • Phase Solubility Study:

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Shake the mixtures at a constant temperature for 24-48 hours.

    • Filter the solutions and analyze the concentration of the dissolved compound.

    • Plot the solubility of the compound against the cyclodextrin concentration to determine the complex stoichiometry (typically 1:1).

  • Preparation of the Complex:

    • Based on the determined molar ratio (e.g., 1:1), dissolve the cyclodextrin in water.

    • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the drug solution to the cyclodextrin solution while stirring.

    • Continue stirring for 24-48 hours.

  • Freeze-Drying: Freeze the resulting solution and then lyophilize it to obtain a solid powder of the inclusion complex.

  • Solubility Confirmation: Determine the aqueous solubility of the resulting powder using the method described in Protocol 1 (at a neutral pH) to confirm the enhancement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Methods cluster_analysis Analysis cluster_results Results prep_compound Weigh Compound ph_adjustment pH Adjustment prep_compound->ph_adjustment co_solvency Co-solvency prep_compound->co_solvency cyclodextrin Cyclodextrin Complexation prep_compound->cyclodextrin prep_solvents Prepare Solvents/Buffers prep_solvents->ph_adjustment prep_solvents->co_solvency prep_solvents->cyclodextrin equilibration Equilibration (24-48h) ph_adjustment->equilibration co_solvency->equilibration cyclodextrin->equilibration filtration Filtration (0.45 µm) equilibration->filtration quantification Quantification (HPLC/UV-Vis) filtration->quantification data_analysis Data Analysis & Plotting quantification->data_analysis conclusion Determine Optimal Method data_analysis->conclusion ph_solubility_relationship cluster_ph pH vs. Ionization State cluster_solubility Resulting Solubility low_ph Low pH (pH < pKa) low_solubility Low Solubility (Protonated Form) low_ph->low_solubility Predominantly Unionized high_ph High pH (pH > pKa) high_solubility High Solubility (Deprotonated Salt Form) high_ph->high_solubility Predominantly Ionized decision_tree start Start: Poor Aqueous Solubility ph_option Is pH modification acceptable for the formulation? start->ph_option ph_yes Implement pH Adjustment Protocol ph_option->ph_yes Yes ph_no Consider other methods ph_option->ph_no No cosolvent_option Are organic co-solvents permissible? ph_no->cosolvent_option cosolvent_yes Implement Co-solvency Protocol cosolvent_option->cosolvent_yes Yes cosolvent_no Consider cyclodextrins cosolvent_option->cosolvent_no No cyclodextrin_option Is complexation a viable strategy? cosolvent_no->cyclodextrin_option cyclodextrin_yes Implement Cyclodextrin Complexation Protocol cyclodextrin_option->cyclodextrin_yes Yes cyclodextrin_no Explore other advanced formulations (e.g., surfactants, solid dispersions) cyclodextrin_option->cyclodextrin_no No

References

Technical Support Center: Synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Michael Addition Stage: 2,6-Di-tert-butylphenol with Methyl Acrylate

Question 1: Why is my Michael addition reaction showing low or no conversion?

Answer: Low or no conversion in the Michael addition step can be attributed to several factors:

  • Inactive Catalyst: The catalytic activity of the base (e.g., sodium or potassium hydroxide/methoxide) is crucial. The formation of less active dimeric phenoxides can hinder the reaction. The monomeric form of the phenoxide is more active.

  • Low Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently.

  • Poor Quality Reagents: Ensure that 2,6-di-tert-butylphenol and methyl acrylate are pure and dry. Moisture can deactivate the basic catalyst.

  • Insufficient Catalyst: A catalytic amount of base is required to generate the phenoxide in situ. Ensure the correct molar ratio is used.

Troubleshooting Steps:

  • Catalyst Activation: When using alkali metal hydroxides, pre-reacting them with 2,6-di-tert-butylphenol at a high temperature (e.g., >433 K) can favor the formation of the more active monomeric phenoxide.[1]

  • Optimize Temperature: Gradually increase the reaction temperature. Monitoring the reaction by TLC or GC can help determine the optimal temperature.

  • Reagent Purity: Use freshly distilled methyl acrylate and ensure 2,6-di-tert-butylphenol is of high purity.

  • Check Catalyst Load: Verify the amount of base used against the recommended protocol.

Question 2: My reaction mixture from the Michael addition is turning into a polymer-like sludge. What is happening?

Answer: This is likely due to the polymerization of methyl acrylate. This side reaction can be promoted by the basic catalyst, especially in the presence of impurities or at excessively high temperatures. In a binary reaction mass consisting of the phenoxide and methyl acrylate, oligomerization can predominate.[1]

Troubleshooting Steps:

  • Controlled Addition of Methyl Acrylate: Add the methyl acrylate dropwise to the heated reaction mixture containing the phenol and catalyst. This maintains a low concentration of the acrylate and minimizes polymerization.

  • Temperature Control: Avoid excessively high temperatures, as this can accelerate polymerization.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions initiated by oxygen.

Question 3: I am observing the formation of a significant amount of a double-addition product. How can I avoid this?

Answer: The formation of a bis-adduct can occur, though it is less common with the sterically hindered 2,6-di-tert-butylphenol. However, to minimize this:

Troubleshooting Steps:

  • Stoichiometry Control: Use a slight excess of the 2,6-di-tert-butylphenol relative to the methyl acrylate to favor the mono-addition product.

  • Reaction Time: Monitor the reaction progress and stop it once the desired product is maximized to prevent further reaction.

Hydrolysis Stage: Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate to the Carboxylic Acid

Question 4: The hydrolysis of the methyl ester is incomplete. What can I do?

Answer: Incomplete hydrolysis can be due to:

  • Insufficient Base or Reaction Time: Saponification requires a sufficient amount of base (e.g., NaOH or KOH) and adequate time to go to completion.

  • Steric Hindrance: The bulky tert-butyl groups can sterically hinder the approach of the hydroxide to the ester carbonyl group, slowing down the reaction.

  • Poor Solubility: The starting ester may have limited solubility in the reaction medium.

Troubleshooting Steps:

  • Increase Base Concentration/Reaction Time: Use a larger excess of the base and/or prolong the reaction time. Refluxing the mixture can also increase the reaction rate.

  • Co-solvent: Adding a co-solvent like methanol or ethanol can improve the solubility of the ester and facilitate the hydrolysis.[2]

  • Monitor Progress: Track the disappearance of the starting material by TLC or LC-MS to determine the reaction endpoint.

Purification and Isolation Stage

Question 5: I am having difficulty purifying the final product by recrystallization. It either oils out or remains impure.

Answer: Purification of this compound can be challenging due to its structure.

  • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Persistent Impurities: The crude product may contain unreacted starting materials or side products with similar polarities, making separation by recrystallization difficult. The phenolic group is also susceptible to oxidation, which can lead to colored impurities.

Troubleshooting Steps:

  • Solvent Selection: For recrystallization, choose a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Hexane, heptane, or mixtures with a more polar solvent like ethyl acetate or isopropanol can be effective.

  • Prevent Oiling Out:

    • Use a larger volume of solvent.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of the pure product.

  • Removing Colored Impurities:

    • Treat the hot solution with a small amount of activated charcoal to adsorb colored impurities before filtering. Be aware that this may also remove some of the desired product.

    • Conducting the purification under an inert atmosphere can minimize oxidation.

Question 6: My final product is a yellow or brown powder instead of the expected white solid. Why?

Answer: The discoloration is likely due to the oxidation of the phenolic hydroxyl group. Hindered phenols are antioxidants and are prone to oxidation, especially at elevated temperatures in the presence of air.

Troubleshooting Steps:

  • Inert Atmosphere: Perform the reaction, work-up, and purification steps under an inert atmosphere (nitrogen or argon) whenever possible.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidant Addition: In some cases, adding a small amount of a reducing agent like sodium bisulfite during work-up can help prevent oxidation.

  • Purification: As mentioned above, treatment with activated charcoal during recrystallization can help remove some colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds in two main steps:

  • Michael Addition: 2,6-Di-tert-butylphenol is deprotonated by a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile in a Michael (conjugate) addition reaction with methyl acrylate to form methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

  • Hydrolysis: The resulting methyl ester is then hydrolyzed, typically under basic conditions (saponification), followed by acidification to yield the final carboxylic acid product.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Bases: Sodium hydroxide, potassium hydroxide, and sodium methoxide are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use flammable solvents in a well-ventilated fume hood, away from ignition sources.

  • Pressurization: Be cautious of pressure build-up when heating reactions in sealed vessels.

  • Product Handling: The final product can be an irritant. Avoid inhalation of dust and contact with skin and eyes.[3]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are suitable for monitoring the progress of the Michael addition and hydrolysis steps.

  • Product Characterization:

    • Purity: High-Performance Liquid Chromatography (HPLC) and GC.

    • Structure Elucidation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

    • Physical Properties: Melting point determination.

Data Presentation

Table 1: Representative Reaction Conditions for the Michael Addition of 2,6-Di-tert-butylphenol and Methyl Acrylate.

ParameterCondition 1Condition 2Reference
Catalyst Sodium MethoxidePotassium Hydroxide[4],[5]
Solvent None (neat)None (neat)[5]
Temperature Reflux403 K[5]
Reactant Ratio (Phenol:Acrylate) 1 : 1.3 (molar)1 : 1.3 (molar)[5]
Reaction Time Not specified25 minutes[5]
Yield (Methyl Ester) 81.1%98%[4],[5]

Table 2: Representative Reaction Conditions for the Hydrolysis of Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate.

ParameterCondition 1Reference
Base NaOH (30% aq. solution)[2]
Solvent Methanol[2]
Temperature Reflux[2]
Reaction Time 2 hours[2]
Yield (Carboxylic Acid) Not specified

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate (Michael Addition)

This protocol is adapted from a literature procedure.[5]

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 2,6-di-tert-butylphenol (20.6 g, 0.1 mol) and granulated potassium hydroxide (0.11 g, 0.002 mol).

  • Heat the mixture to 463 K under a nitrogen atmosphere and maintain for 10 minutes to form the potassium phenoxide.

  • Cool the mixture to 403 K.

  • Slowly add methyl acrylate (11.0 g, 0.13 mol) to the reaction mixture. An exotherm may be observed.

  • Maintain the reaction temperature at approximately 383 K for 25 minutes.

  • Monitor the reaction by TLC or GC until the starting phenol is consumed.

  • Cool the reaction mixture to room temperature. The crude methyl ester can be used directly in the next step or purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound (Hydrolysis)

This protocol is adapted from a literature procedure.[2]

  • To a round-bottom flask, add the crude methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (e.g., 0.4 mol) and anhydrous methanol (126.6 g).

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Slowly add a 30% aqueous solution of sodium hydroxide (120 mL) dropwise.

  • Continue to reflux the mixture for 2 hours.

  • Monitor the reaction by TLC or HPLC until the starting ester is no longer detectable.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture by adding a 10 wt% solution of hydrochloric acid (80 mL) with stirring.

  • Cool the mixture further in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash the filter cake with deionized water until the washings are neutral.

  • Dry the product under vacuum to yield this compound.

Visualizations

Troubleshooting_Workflow start Synthesis Issue step1_check Which Step is Problematic? start->step1_check michael_addition Michael Addition step1_check->michael_addition Michael Addition hydrolysis Hydrolysis step1_check->hydrolysis Hydrolysis purification Purification step1_check->purification Purification ma_issue Issue in Michael Addition? michael_addition->ma_issue h_issue Issue in Hydrolysis? hydrolysis->h_issue p_issue Issue in Purification? purification->p_issue low_conversion Low/No Conversion ma_issue->low_conversion Low Conversion polymerization Polymerization ma_issue->polymerization Polymerization side_product Side Product Formation ma_issue->side_product Side Products ma_solution1 Check Catalyst Activity Optimize Temperature Check Reagent Purity low_conversion->ma_solution1 ma_solution2 Control Acrylate Addition Control Temperature Use Inert Atmosphere polymerization->ma_solution2 ma_solution3 Adjust Stoichiometry Monitor Reaction Time side_product->ma_solution3 incomplete_hydrolysis Incomplete Reaction h_issue->incomplete_hydrolysis h_solution Increase Base/Time Use Co-solvent Monitor Progress incomplete_hydrolysis->h_solution oiling_out Oiling Out / Impure p_issue->oiling_out Purity Issues discoloration Product Discoloration p_issue->discoloration Color Issues p_solution1 Optimize Solvent System Slow Cooling / Seeding oiling_out->p_solution1 p_solution2 Use Inert Atmosphere Charcoal Treatment discoloration->p_solution2

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway phenol 2,6-Di-tert-butylphenol michael_addition Michael Addition phenol->michael_addition acrylate Methyl Acrylate acrylate->michael_addition catalyst Base (e.g., KOH) catalyst->michael_addition intermediate Methyl 3-(3,5-Di-tert-butyl- 4-hydroxyphenyl)propionate michael_addition->intermediate hydrolysis Hydrolysis (NaOH, H₂O) intermediate->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product 3-(3,5-Di-tert-butyl- 4-hydroxyphenyl)propionic acid acidification->final_product

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Optimization of Reaction Conditions for the Esterification of Fenozan Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of Fenozan acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of this important reaction.

Fenozan acid, chemically known as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, is a sterically hindered phenolic acid.[1][2][3] Its esterification presents unique challenges that require careful optimization of reaction conditions to achieve high yields.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical equation for the esterification of Fenozan acid?

The esterification of Fenozan acid is a condensation reaction where the carboxylic acid group of Fenozan acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[4][5]

Fenozan Acid + Alcohol ⇌ Fenozan Ester + Water

Q2: What are the key reaction parameters to consider when optimizing the esterification of Fenozan acid?

The successful esterification of Fenozan acid is dependent on several critical parameters that influence the reaction rate and equilibrium. These include:

  • Reactant Molar Ratio (Alcohol to Acid): Using an excess of the alcohol can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.[6][7]

  • Catalyst Type and Concentration: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (TsOH) are commonly used as catalysts.[8][9] The concentration of the catalyst can significantly impact the reaction rate.

  • Reaction Temperature: Increasing the temperature generally accelerates the reaction rate.[6] However, excessively high temperatures might lead to side reactions or degradation of the product.

  • Reaction Time: The reaction needs sufficient time to reach equilibrium. The optimal time will depend on the other reaction conditions.

  • Water Removal: As water is a byproduct of the reaction, its removal can drive the equilibrium towards the product side, leading to a higher yield of the ester.[6][10]

Q3: What type of catalyst is most effective for the esterification of Fenozan acid?

Due to the steric hindrance from the two tert-butyl groups on the phenolic ring of Fenozan acid, a strong acid catalyst is generally required.[1] Commonly used and effective catalysts include:

  • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and widely used catalyst for esterification.[8][9]

  • p-Toluenesulfonic Acid (TsOH): A solid organic acid that is often easier to handle and can be less corrosive than sulfuric acid.

  • Solid Acid Catalysts: Materials like acidic resins (e.g., Amberlyst-15) or zeolites can also be used.[8][9] These have the advantage of being easily separable from the reaction mixture.

The choice of catalyst may also depend on the scale of the reaction and the desired purification method.

Troubleshooting Guide

Issue 1: Low or No Ester Yield

  • Possible Cause: Incomplete reaction due to unfavorable equilibrium.

    • Solution: Increase the molar ratio of the alcohol to Fenozan acid. Ratios from 3:1 to 10:1 are a good starting point. Also, consider removing water as it is formed, either by azeotropic distillation (e.g., using a Dean-Stark apparatus with a suitable solvent like toluene) or by using a drying agent.[6]

  • Possible Cause: Insufficient catalyst activity or concentration.

    • Solution: Increase the catalyst concentration. For sulfuric acid, a concentration of 1-5 mol% relative to the carboxylic acid is typically effective.[11] Ensure the catalyst is not old or deactivated.

  • Possible Cause: Low reaction temperature.

    • Solution: Increase the reaction temperature. A good starting point is the reflux temperature of the alcohol being used. Monitor for any potential side reactions or degradation.

  • Possible Cause: Steric hindrance.

    • Solution: The bulky tert-butyl groups on Fenozan acid can slow down the reaction.[1] Increasing the reaction time and ensuring a sufficiently high temperature and catalyst concentration can help overcome this.

Issue 2: Formation of Byproducts

  • Possible Cause: Dehydration of the alcohol (especially with secondary or tertiary alcohols at high temperatures).

    • Solution: Lower the reaction temperature and/or use a milder catalyst.

  • Possible Cause: Ether formation from the alcohol.

    • Solution: This is more likely at higher temperatures with some catalysts. Optimizing the temperature and catalyst choice can minimize this side reaction.

Issue 3: Difficulty in Product Isolation and Purification

  • Possible Cause: The ester product is soluble in the excess alcohol used.[12]

    • Solution: After the reaction is complete, the excess alcohol can be removed by distillation. The remaining mixture can then be worked up by extraction.

  • Possible Cause: Emulsion formation during aqueous workup.

    • Solution: Add a saturated brine solution (NaCl) during the extraction to help break the emulsion.

Data Presentation

The following table summarizes the key reaction parameters and their general effects on the esterification of Fenozan acid. The optimal conditions will need to be determined experimentally.

ParameterRange/OptionsEffect on YieldRemarks
Molar Ratio (Alcohol:Acid) 3:1 to 20:1Increasing the ratio generally increases the yield.[6]A very high excess of alcohol can make purification more difficult.
Catalyst H₂SO₄, TsOH, Solid AcidsStronger acids and higher concentrations generally increase the reaction rate.The choice of catalyst can affect the workup procedure.[8][9]
Catalyst Concentration 1-5 mol% (relative to acid)Higher concentration leads to a faster reaction but can also promote side reactions.
Temperature (°C) 60 - 150Higher temperatures increase the reaction rate.[6]The optimal temperature depends on the boiling point of the alcohol and the stability of the reactants and products.
Reaction Time (hours) 4 - 24Longer reaction times can lead to higher conversion, especially for sterically hindered acids.Monitor the reaction progress by techniques like TLC or GC to determine the optimal time.
Water Removal Dean-Stark, Molecular SievesCrucial for driving the reaction to completion and achieving high yields.[6]Azeotropic removal with a solvent like toluene is a common and effective method.

Experimental Protocols

General Protocol for the Esterification of Fenozan Acid (Fischer Esterification)

This protocol provides a general procedure for the esterification of Fenozan acid with a primary alcohol (e.g., methanol, ethanol) using sulfuric acid as a catalyst.

Materials:

  • Fenozan acid (this compound)

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Fenozan acid in the alcohol (e.g., 10 molar equivalents). Place a magnetic stir bar in the flask.

  • Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid (e.g., 2 mol%) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for a predetermined time (e.g., 8-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like diethyl ether.

    • Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved.[13]

    • Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.

Mandatory Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Fenozan Acid + Alcohol Setup Combine Reactants & Catalyst Reactants->Setup Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Setup Reflux Heat to Reflux (Monitor Progress) Setup->Reflux Cool Cool to RT Reflux->Cool Evaporate Remove Excess Alcohol Cool->Evaporate Extract Dissolve & Extract Evaporate->Extract Wash Neutralize & Wash Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify Product Pure Ester Purify->Product

Caption: Experimental workflow for the esterification of Fenozan acid.

Optimization_Logic cluster_params Optimization Parameters Start Goal: Maximize Ester Yield Problem Low Yield? Start->Problem MolarRatio Increase Alcohol: Acid Ratio Problem->MolarRatio Yes Success High Yield Achieved Problem->Success No Catalyst Increase Catalyst Concentration MolarRatio->Catalyst Temperature Increase Temperature Catalyst->Temperature Time Increase Reaction Time Temperature->Time WaterRemoval Implement Water Removal Time->WaterRemoval WaterRemoval->Problem Re-evaluate

Caption: Logical workflow for optimizing Fenozan acid esterification yield.

References

Technical Support Center: Overcoming Interference in LC-MS Analysis of Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering interference in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of phenolic antioxidants. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of phenolic antioxidants?

A1: The "matrix" encompasses all components within a sample excluding the analyte of interest, such as salts, lipids, proteins, and other endogenous compounds.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can result in either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2]

Q2: What are the primary sources of interference when analyzing phenolic antioxidants in complex samples like plant extracts?

A2: Plant extracts and biological samples are inherently complex, containing numerous compounds that can interfere with the analysis of phenolic antioxidants. Common sources of interference include:

  • High concentrations of endogenous compounds: Pigments like chlorophylls, as well as lipids, sugars, and other phenolics can co-elute with the target analytes, leading to ion suppression.[2]

  • Isobaric and co-eluting compounds: Molecules with the same nominal mass-to-charge ratio (m/z) or similar retention times as the target phenolic antioxidant can cause direct spectral overlap.[3]

  • Phospholipids: Particularly in plasma or serum samples, phospholipids are a major cause of ion suppression and can foul the MS source.[4][5]

  • Contaminants: External contaminants from solvents, reagents, and labware, such as plasticizers, can introduce interfering peaks.[3]

Q3: How can I determine if my LC-MS analysis is being affected by matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of the analyte is continuously infused into the mobile phase after the analytical column but before the MS detector. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the infused analyte indicates a matrix effect at that retention time.[2][6]

  • Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (pure) solvent. A significant difference in signal intensity indicates the presence of matrix effects.[7][8]

Q4: What are the most effective strategies to minimize or overcome interference?

A4: A multi-faceted approach is often the most effective. This typically involves a combination of rigorous sample preparation, chromatographic optimization, and appropriate calibration strategies.[2][9] The primary goal is to remove interfering components before they enter the LC-MS system.[2]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your LC-MS analysis of phenolic antioxidants.

Issue 1: Poor Reproducibility and Inaccurate Quantification

Possible Cause: Significant and variable matrix effects between samples.[2][7]

Troubleshooting Steps:

  • Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method with a representative set of your samples. This will help confirm if matrix effects are the source of the variability.[2]

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ an SPE cartridge with a sorbent that selectively retains your phenolic analytes while allowing interfering matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): Use immiscible solvents to partition your analytes away from matrix interferences.[5]

    • Phospholipid Removal: If working with plasma or serum, consider specialized phospholipid removal plates or cartridges.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences similar ionization effects, allowing for reliable quantification based on the analyte-to-IS ratio.[1][9]

  • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent matrix effects.[1][3]

Issue 2: Low Signal Intensity and Poor Sensitivity for Target Analytes

Possible Cause: Severe ion suppression due to co-eluting matrix components.[2][3]

Troubleshooting Steps:

  • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention times where significant ion suppression occurs.

  • Optimize Chromatographic Conditions:

    • Adjust the LC gradient profile to separate the analyte peak from the suppression zones.[1]

    • Experiment with different mobile phase compositions or column chemistries (e.g., phenyl-hexyl) to alter selectivity and improve separation.[3]

  • Enhance Sample Cleanup: Implement more rigorous sample preparation techniques as described in "Issue 1" to remove the compounds causing suppression.

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[9][10]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause: While often related to chromatographic issues, severe matrix effects can also contribute to peak distortion. This can also be caused by column contamination or degradation.[3][11]

Troubleshooting Steps:

  • Check Sample Diluent: Ensure your sample is dissolved in a solvent that has a similar or weaker elution strength than the initial mobile phase conditions.[3]

  • Column Maintenance: Flush the column with a strong solvent to remove potential contaminants. If the problem persists, the column may need to be replaced.[3]

  • Optimize Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can sometimes improve peak shape.[3]

  • Evaluate for Overloading: High concentrations of matrix components can overload the column. Improving sample cleanup or diluting the sample can mitigate this.

Quantitative Data Summary

The choice of sample preparation method can have a significant impact on reducing matrix interference and improving analyte response. The following table summarizes a comparison between standard protein precipitation and a specialized phospholipid removal technique.

Sample Preparation MethodAnalyteMatrix Interference SourceAnalyte Response (Relative to Phospholipid Removal)Data Reproducibility (Error Bars)
Standard Protein PrecipitationPropranololPhospholipids25%Large
HybridSPE®-PhospholipidPropranololPhospholipids100%Small
(Data adapted from a study on serum/plasma samples, demonstrating the efficacy of targeted matrix removal for reducing ion suppression)[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Phenolic Antioxidants from Plant Extracts

This protocol provides a general workflow for SPE. The specific sorbent, conditioning, wash, and elution solvents should be optimized for the target analytes.

  • Sorbent Selection: Choose an appropriate SPE sorbent. Reversed-phase sorbents like C18 are commonly used for phenolic compounds.

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it, followed by an equilibration step with a solvent similar to the sample matrix (e.g., water).

  • Sample Loading: Load the pre-treated sample extract onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove loosely bound interfering compounds while retaining the target phenolic antioxidants.

  • Elution: Elute the target analytes from the cartridge using a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the initial LC mobile phase.

Protocol 2: Post-Column Infusion to Detect Matrix Effects

This protocol outlines the setup for identifying ion suppression/enhancement zones.

  • System Setup:

    • Prepare a standard solution of your target analyte at a concentration that provides a stable and moderate signal in the mass spectrometer.

    • Using a T-fitting and a syringe pump, continuously infuse this standard solution into the mobile phase flow between the analytical column and the MS ion source.[6]

  • System Equilibration: Allow the LC-MS system to equilibrate until a stable baseline signal for the infused analyte is observed.[6]

  • Analysis: Inject a blank matrix extract (a sample that does not contain the analyte of interest) onto the LC column.[6]

  • Interpretation:

    • A dip in the stable baseline signal indicates ion suppression at that specific retention time.[6]

    • A rise in the baseline signal indicates ion enhancement .[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Plant/Biological Sample extraction Extraction (e.g., Methanol/Water) start->extraction cleanup Cleanup Step (SPE, LLE, or PPT) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lcms LC-MS Injection reconstitution->lcms Inject Sample data_acq Data Acquisition lcms->data_acq data_proc Data Processing data_acq->data_proc

Caption: General experimental workflow for LC-MS analysis of phenolic antioxidants.

troubleshooting_logic start Poor Reproducibility or Inaccurate Results q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 sol1 Implement SIL-IS (Gold Standard Correction) q1->sol1 No q2 Is sample cleanup sufficient? q1->q2 Yes ans1_no No ans1_yes Yes sol2 Enhance Sample Prep: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Phospholipid Removal q2->sol2 No sol3 Investigate Other Sources: - Chromatographic Issues - Instrument Performance - Use Matrix-Matched Calibrants q2->sol3 Yes ans2_no No ans2_yes Yes

Caption: Troubleshooting logic for addressing poor reproducibility in LC-MS analysis.

References

stability issues of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid for long-term stability?

A1: For optimal long-term stability, 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid should be stored in a cool, dry, and well-ventilated place, protected from light.[1] Supplier information for a solution of the compound in acetonitrile suggests a shelf life of 24 months under these conditions.[2] Studies on other phenolic antioxidants confirm that storage at low temperatures (e.g., 5°C) in the dark significantly preserves the compound and its antioxidant activity.[3]

Q2: What are the main factors that can cause degradation of this compound?

A2: The primary factors that can lead to the degradation of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid are exposure to light, elevated temperatures, and oxidizing agents.[1][3] As a phenolic compound, it is susceptible to oxidation, and this process can be accelerated by light and heat.[3]

Q3: What are the potential degradation products of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid?

A3: While specific degradation studies on this particular molecule are not extensively documented in the public domain, based on its structure and data from related phenolic antioxidants, potential degradation pathways include oxidation of the phenol group to form quinone-type structures and potential loss of the tert-butyl groups.

Q4: How can I monitor the stability of my 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid sample over time?

A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method can separate the intact parent compound from its potential degradation products, allowing for the quantification of the parent compound's purity over time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the solid material (e.g., yellowing) Oxidation of the phenolic group. This can be initiated by exposure to air (oxygen), light, or trace metal impurities.Store the compound under an inert atmosphere (e.g., argon or nitrogen), in an amber vial to protect from light, and in a desiccator to keep it dry. Ensure all storage containers and handling equipment are scrupulously clean.
Decreased purity observed by HPLC analysis Chemical degradation due to improper storage conditions (high temperature, light exposure) or incompatibility with the storage container.Review storage conditions and ensure they align with the recommendations (cool, dark, and dry). Consider transferring the compound to a more inert container material if leaching or reaction with the current container is suspected.
Inconsistent results in experiments using the stored compound Loss of potency due to degradation. The actual concentration of the active compound is lower than expected.Re-qualify the stored material by determining its purity using a validated analytical method (e.g., HPLC) before use. Prepare fresh standard solutions for assays.
Appearance of new peaks in the HPLC chromatogram Formation of degradation products.Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the peaks corresponding to degradants and in developing an HPLC method that can resolve them from the parent peak.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach to developing an HPLC method for assessing the stability of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid.

1. Initial Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or phosphoric acid to ensure the carboxylic acid is protonated).

    • Start with a higher aqueous percentage and ramp up the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 278 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Forced Degradation Study: To ensure the method is "stability-indicating," perform forced degradation studies to generate potential degradation products.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 8 hours.

  • Oxidation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to heat (e.g., 70°C) for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a UV light source.

3. Method Optimization: Analyze the stressed samples using the initial HPLC conditions. If the degradation product peaks are not well-resolved from the parent peak or each other, optimize the mobile phase gradient, pH, or even the column chemistry. The goal is to achieve baseline separation for all significant peaks.

Protocol 2: Long-Term Stability Study

1. Sample Preparation:

  • Aliquot the 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid into several sealed, airtight containers (amber glass is recommended).

2. Storage Conditions:

  • Store the aliquots under different conditions to assess stability:

    • Recommended: 5°C ± 3°C, protected from light.

    • Accelerated: 25°C ± 2°C / 60% ± 5% RH, protected from light.

    • Light Exposure: 25°C ± 2°C, exposed to controlled laboratory light.

3. Time Points:

  • Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

4. Analysis:

  • At each time point, analyze the sample using the validated stability-indicating HPLC method.

  • Record the purity of the parent compound and the area of any degradation product peaks.

Quantitative Data Summary

The following table summarizes the expected stability of phenolic compounds under different storage conditions, based on literature for similar molecules. Specific data for 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid should be generated through a dedicated stability study.

Storage ConditionExpected Purity Retention (after 6 months)Rationale
5°C, Protected from Light >95%Low temperature and absence of light minimize oxidative and photolytic degradation.[3]
25°C, Protected from Light 90-95%Room temperature can lead to slow degradation over time.[3]
25°C, Exposed to Light <90%Exposure to light, especially UV, can significantly accelerate the degradation of phenolic compounds.[4][5]
40°C, Protected from Light <90%Elevated temperatures will accelerate the rate of degradation.[4][5]

Visualizations

Logical Workflow for Stability Troubleshooting

Stability_Troubleshooting A Inconsistent Experimental Results B Check for Compound Degradation A->B C Perform HPLC Purity Check B->C D Is Purity < 98%? C->D E Review Storage Conditions D->E Yes H Compound is Stable. Investigate Other Experimental Parameters. D->H No F Are Storage Conditions Optimal? (Cool, Dark, Dry) E->F G Implement Correct Storage and Re-test F->G No I Source New Material. Perform Incoming QC. F->I Yes

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway

Degradation_Pathway parent 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid Phenolic Antioxidant degradation_products Potential Degradation Products Quinone-type Structures Loss of tert-butyl groups parent->degradation_products Oxidation stressors Stress Factors (Light, Heat, Oxidants) stressors->degradation_products

Caption: Potential degradation pathway of the compound.

References

Technical Support Center: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Ineffective catalystEnsure the base catalyst (e.g., sodium methoxide, potassium hydroxide) is fresh and anhydrous. The formation of monomeric phenoxides, which are more active, is favored at higher temperatures (>180°C for KOH).[1]
Low reaction temperatureThe reaction, a Michael addition, often requires elevated temperatures. Industrial processes maintain temperatures between 110-124°C for 4-5 hours.[2]
Impure reactantsUse pure 2,6-di-tert-butylphenol and methyl acrylate. Impurities can interfere with the catalyst and lead to side reactions.
Formation of Side Products Polymerization of methyl acrylateAdd methyl acrylate dropwise to the reaction mixture to maintain a low concentration and minimize self-polymerization.
Oxidation of the phenolConduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich phenol ring.[2]
Difficult Product Isolation Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion before proceeding with workup.
Inefficient crystallizationAfter neutralizing the catalyst with an acid (e.g., acetic acid), use a methanol-water solvent system for crystallization. Seeding the solution with a small crystal of the pure product can induce crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate?

A1: The most prevalent method is the Michael addition of 2,6-di-tert-butylphenol to methyl acrylate. This reaction is typically catalyzed by a base.[1][3][4]

Q2: Which catalyst provides the best yield?

A2: High yields (up to 98%) have been reported using potassium or sodium hydroxides.[5][6] Sodium methoxide is also an effective catalyst, with reported yields around 81%.[2][3] The catalytic activity can be influenced by the method of preparation of the corresponding phenoxide.[1]

Q3: What are the optimal reaction conditions?

A3: Optimal conditions vary depending on the catalyst and solvent system. However, a general guideline is to perform the reaction at elevated temperatures, typically between 90°C and 124°C.[2] The reaction is often run for several hours to ensure completion.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2] Additionally, the slow, dropwise addition of methyl acrylate can prevent its polymerization.

Q5: What is the recommended procedure for product purification?

A5: The product is typically purified by crystallization. After the reaction, the catalyst is neutralized with an acid, and the product is crystallized from a methanol-water mixture.[2]

Data Presentation

The following table summarizes yields reported in the literature under different catalytic conditions.

CatalystSolventTemperatureReaction TimeYieldReference
Sodium MethoxideNone (hot melt)110-124°C4-5 hours~81%[2][3]
Potassium/Sodium HydroxideNot specifiedNot specifiedNot specifiedup to 98%[5][6]
Potassium/Sodium 2,6-di-tert-butylphenoxidesDMSO or DMF>180°C (catalyst prep)Not specified64-92%[1]

Experimental Protocols

Detailed Methodology for High-Yield Synthesis

This protocol is based on an industrial synthesis method.[2]

  • Reaction Setup: In a reaction kettle under a nitrogen atmosphere, melt 2,6-di-tert-butylphenol at 55°C.

  • Catalyst Addition: Add sodium methoxide as the catalyst.

  • Reactant Addition: Slowly drip methyl acrylate into the reaction kettle. The reaction temperature should be maintained between 90-105°C during the addition.

  • Reaction: After the addition is complete, maintain the reaction temperature at 110-124°C for 4-5 hours.

  • Neutralization: Cool the mixture to 78-80°C and add acetic acid until the pH is between 6 and 6.5.

  • Crystallization: At 65°C, add a methanol-water solution. Transfer the mixture to a crystallization vessel and cool.

  • Seeding: When the temperature reaches 50°C, add seed crystals to induce crystallization.

  • Isolation: Continue cooling to 8°C and hold for two hours. The product is then isolated by centrifugal separation.

Visualizations

Synthesis_Pathway 2,6-di-tert-butylphenol 2,6-di-tert-butylphenol Michael Addition Michael Addition 2,6-di-tert-butylphenol->Michael Addition Methyl Acrylate Methyl Acrylate Methyl Acrylate->Michael Addition Base Catalyst Base Catalyst Base Catalyst->Michael Addition Product Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Michael Addition->Product

Caption: Reaction pathway for the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Troubleshooting_Workflow start Low Yield Issue check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_temp Verify Reaction Temperature check_catalyst->check_temp [Good] solution_catalyst Use Fresh/Anhydrous Catalyst check_catalyst->solution_catalyst [Poor] check_atmosphere Ensure Inert Atmosphere check_temp->check_atmosphere [Correct] solution_temp Increase Temperature (90-124°C) check_temp->solution_temp [Too Low] check_addition Slow Reactant Addition? check_atmosphere->check_addition [Inert] solution_atmosphere Purge with N2/Ar check_atmosphere->solution_atmosphere [Air Present] solution_addition Add Methyl Acrylate Dropwise check_addition->solution_addition [No] end_node Yield Improved check_addition->end_node [Yes] solution_catalyst->check_temp solution_temp->check_atmosphere solution_atmosphere->check_addition solution_addition->end_node

Caption: A troubleshooting workflow for addressing low yield in the synthesis.

References

common impurities in commercial 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial batches of this compound?

A1: Commercial this compound may contain several process-related and degradation impurities. The most common impurities include unreacted starting materials, byproducts from synthesis, and degradation products formed during storage or handling.

Q2: What are the sources of these impurities?

A2: The impurities can originate from various stages:

  • Synthesis of the methyl ester precursor: Unreacted 2,6-di-tert-butyl phenol and methyl acrylate.

  • Incomplete hydrolysis: Residual amounts of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

  • Side reactions: Formation of related substances like 2-tert-butyl-5-methylphenol.

  • Degradation: Oxidation of the phenolic group can lead to the formation of colored impurities such as 3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid.

  • Esterification with other molecules: Formation of esters like 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.

Troubleshooting Guide

Issue: My baseline in the HPLC analysis is noisy or shows unexpected peaks.

  • Possible Cause: Contaminated solvents or improper sample preparation.

  • Solution: Use HPLC-grade solvents and filter all samples and mobile phases through a 0.45 µm filter before use. Ensure that the glassware is thoroughly cleaned.

Issue: I am observing a yellow discoloration in my sample of this compound.

  • Possible Cause: This is likely due to the formation of oxidation products. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures.

  • Solution: Store the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.

Issue: The purity of my sample is lower than expected, and I detect several minor impurity peaks.

  • Possible Cause: This could be due to residual starting materials, byproducts from the synthesis, or degradation.

  • Solution: Refer to the impurity table below to identify potential impurities based on their expected retention times. If necessary, the material may be purified by recrystallization.

Impurity Data Summary

Impurity NameCAS NumberTypical Concentration RangePotential Source
2,6-Di-tert-butyl phenol128-39-2< 0.5%Unreacted starting material for methyl ester
Methyl acrylate96-33-3< 0.1%Unreacted starting material for methyl ester
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate6386-38-5< 1.0%Incomplete hydrolysis of the methyl ester
3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid83237-15-4< 0.2%Oxidation product
2-tert-butyl-5-methylphenol (Butylhydroxytoluene EP Impurity G)88-60-8< 0.3%Synthesis byproduct
3-Hydroxy-2,2-bis(hydroxymethyl)propyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (Butylhydroxytoluene Impurity 3)26347-98-8< 0.5%Esterification with a triol

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is suitable for the separation and quantification of this compound and its common impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid for MS compatibility)

  • Mobile Phase:

    • A gradient elution is typically used. For example:

      • Mobile Phase A: Water with 0.1% phosphoric acid

      • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid

      • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: 280 nm

    • Injection volume: 10 µL

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of the mobile phase (initial conditions).

    • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Impurity_Troubleshooting_Workflow start Start: Impurity Issue Detected check_discoloration Visual Inspection: Yellow Discoloration? start->check_discoloration check_hplc Analytical Check: Unexpected HPLC Peaks? start->check_hplc check_discoloration->check_hplc No oxidation_suspected Suspect Oxidation Products (e.g., Quinone-type) check_discoloration->oxidation_suspected Yes process_impurities_suspected Suspect Process-Related Impurities (Starting Materials, Byproducts) check_hplc->process_impurities_suspected Yes remediate_storage Action: Store under Inert Atmosphere in Cool, Dark Place oxidation_suspected->remediate_storage remediate_analysis Action: - Compare with Impurity Standard Retention Times - Purify by Recrystallization if needed process_impurities_suspected->remediate_analysis end End: Issue Resolved remediate_storage->end remediate_analysis->end

Caption: Troubleshooting workflow for identifying and addressing common impurities.

Synthesis_Impurity_Pathway cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 2_6_DTBP 2,6-Di-tert-butyl phenol (Starting Material) Methyl_Ester Methyl 3-(3,5-Di-tert-butyl-4- hydroxyphenyl)propionate 2_6_DTBP->Methyl_Ester Impurity_DTBP Unreacted 2,6-Di-tert-butyl phenol 2_6_DTBP->Impurity_DTBP MA Methyl Acrylate (Starting Material) MA->Methyl_Ester Impurity_MA Unreacted Methyl Acrylate MA->Impurity_MA Final_Product 3-(3,5-Di-tert-butyl-4- hydroxyphenyl)propionic acid Methyl_Ester->Final_Product Hydrolysis Impurity_Ester Incomplete Hydrolysis: Methyl Ester Methyl_Ester->Impurity_Ester Impurity_Oxidation Oxidation Product Final_Product->Impurity_Oxidation Oxidation

resolving peak tailing in HPLC for 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Resolving Peak Tailing in HPLC for 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid

This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues during the HPLC analysis of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid?

A1: Peak tailing for this acidic and phenolic compound in reversed-phase HPLC is typically caused by unwanted secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Secondary Silanol Interactions: The carboxylate and phenolic hydroxyl groups can interact with residual, ionized silanol groups on the silica surface of the column packing.[1][2] This is a primary cause of peak tailing for polar and ionizable compounds.[3]

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, both ionized (deprotonated) and non-ionized forms of the acid will exist simultaneously, leading to broadened or tailing peaks.[4][5]

  • Column Degradation: An old or contaminated column can lose efficiency and develop active sites that cause tailing.[6] This can include a partially blocked inlet frit or the formation of a void at the column inlet.[3][7]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in asymmetrical peaks.[3][8]

  • Extra-Column Effects: Excessive dead volume in the HPLC system, caused by long or wide-diameter tubing, can lead to band broadening and peak tailing.[9]

Q2: How does the mobile phase pH specifically affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor for controlling the peak shape of ionizable analytes like 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid. This compound has a predicted pKa value of approximately 4.79.[10]

  • At pH near the pKa (pH ~4-6): The compound will exist in a mixture of its ionized (deprotonated) and non-ionized forms. This dual state leads to multiple retention interactions with the stationary phase, causing significant peak broadening and tailing.[5]

  • At high pH (pH > 7): The compound will be fully ionized. While this creates a single species, the negatively charged carboxylate is highly prone to secondary interactions with any remaining active silanol sites on the stationary phase, which can still cause tailing.[1]

  • At low pH (pH < 3.5): The compound will be fully protonated (non-ionized). In this neutral state, its retention is governed primarily by hydrophobic interactions with the C18 stationary phase, leading to minimal secondary interactions and a sharp, symmetrical peak.[11] Therefore, operating at a low pH is the recommended strategy.[6][7]

Q3: What type of HPLC column is best suited to minimize peak tailing for this analyte?

A3: A modern, high-purity, end-capped C18 reversed-phase column is the standard choice. End-capping is a process that chemically blocks most of the residual silanol groups on the silica surface, significantly reducing their potential for unwanted interactions with acidic analytes.[3] For particularly challenging separations, columns specifically designated as "base-deactivated" or those made with hybrid silica particles can offer superior peak shape for polar or ionizable compounds.[2][7]

Q4: Can my sample preparation contribute to peak tailing?

A4: Yes, improper sample preparation is a common cause of peak distortion. Two key factors are:

  • Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than your mobile phase, it can lead to poor peak shape.[12] It is always best to dissolve your sample in the initial mobile phase composition.

  • Sample Concentration: Overloading the column by injecting a sample that is too concentrated is a frequent cause of peak asymmetry.[8][13] If you suspect this, diluting your sample by a factor of 10 and re-injecting is a simple diagnostic test.[3]

Troubleshooting Guide

Use the following workflow and summary table to diagnose and resolve the peak tailing issue systematically.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid check_pH Is Mobile Phase pH ~2 units below pKa (~4.8)? (i.e., pH is 2.5 - 3.0) start->check_pH action_pH ACTION: Adjust mobile phase pH to 2.5-3.0 using 0.1% Formic or Phosphoric Acid. check_pH->action_pH No check_column Is the column old (>500 injections), contaminated, or showing high backpressure? check_pH->check_column Yes resolved Peak Shape Improved (Symmetrical Peak) action_pH->resolved action_column ACTION: 1. Flush column with strong solvent. 2. If unresolved, replace with a new, end-capped C18 column. check_column->action_column Yes check_sample Is the sample dissolved in a solvent stronger than the mobile phase or is the concentration high? check_column->check_sample No action_column->resolved action_sample ACTION: 1. Re-dissolve sample in mobile phase. 2. Dilute sample 10-fold and re-inject. check_sample->action_sample Yes check_system Are all peaks in the chromatogram tailing? (Suggests a system issue) check_sample->check_system No action_sample->resolved action_system ACTION: Check for extra-column volume. (e.g., long tubing, loose fittings). Minimize tubing length and use narrow ID. check_system->action_system Yes check_system->resolved No (Issue is analyte-specific, re-evaluate method) action_system->resolved

Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.

Data Summary: Troubleshooting Parameters

The following table summarizes the key parameters to investigate and their expected impact on peak shape for 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid.

ParameterConditionExpected Tailing Factor (As)Rationale
Mobile Phase pH pH 5.0 (Near pKa)> 1.5Mixed ionization states cause peak distortion.[5]
pH 2.7 (Recommended) < 1.2 Analyte is fully protonated, minimizing secondary silanol interactions.[6][7]
Buffer Concentration No Buffer / Low ( <10 mM)> 1.3Insufficient capacity to control pH or mask silanol sites.[1]
Optimal (20-50 mM) < 1.2 Maintains stable pH and increases ionic strength, improving peak shape.[8]
Column Type Standard, non-end-capped C18> 1.4High number of active silanol sites available for interaction.[2]
High-purity, end-capped C18 < 1.2 Residual silanols are chemically deactivated, preventing secondary retention.[3]
Sample Concentration High (e.g., > 1 mg/mL)> 1.5Column stationary phase becomes overloaded.[3]
Low (e.g., < 0.1 mg/mL) < 1.2 Analyte is within the column's linear capacity.

Experimental Protocols

Protocol: Systematic Mobile Phase pH Optimization

Objective: To resolve peak tailing by adjusting the mobile phase pH to suppress the ionization of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid.

1. Analyte & System Properties:

  • Analyte: 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid

  • Molecular Formula: C₁₇H₂₆O₃[14]

  • Molecular Weight: 278.39 g/mol [14]

  • Predicted pKa: ~4.79[10]

  • HPLC System: Standard analytical HPLC with UV detector

  • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm)

2. Materials & Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (≥98% purity)

  • 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid standard

  • Mobile phase for sample dissolution (e.g., 50:50 Water:ACN)

3. Methodology:

a. Preparation of Mobile Phases:

  • Mobile Phase A1 (pH ~4.5): Prepare 1L of 10 mM Ammonium Acetate in water. Adjust pH to 4.5 with acetic acid.

  • Mobile Phase A2 (pH ~2.7): Prepare 1L of water and add 1.0 mL of formic acid (0.1% v/v).

  • Mobile Phase B: 100% Acetonitrile.

b. Preparation of Standard Solution:

  • Prepare a stock solution of the analyte at 1.0 mg/mL in methanol.

  • Create a working standard at 0.1 mg/mL by diluting the stock solution with the sample dissolution mobile phase.

c. Chromatographic Conditions (Initial Test - pH 4.5):

  • Mobile Phase: Isocratic, 50% Mobile Phase A1 and 50% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: ~280 nm (based on phenolic structure)

  • Run Time: 10 minutes

  • Procedure: Equilibrate the column for at least 15 minutes. Inject the working standard and record the chromatogram. Calculate the tailing factor (Asymmetry factor). A tailing peak is expected.

d. Chromatographic Conditions (Optimized Test - pH 2.7):

  • Action: Purge the system and replace Mobile Phase A1 with Mobile Phase A2.

  • Mobile Phase: Isocratic, 50% Mobile Phase A2 and 50% Mobile Phase B

  • All other conditions remain the same.

  • Procedure: Equilibrate the column with the new mobile phase for at least 15 minutes. Inject the working standard and record the chromatogram. Calculate the tailing factor. A significant improvement in peak symmetry is expected.

4. Data Analysis:

  • Compare the chromatograms from both conditions.

  • Measure and record the retention time, peak width at 5% height, and calculate the USP tailing factor for each run.

  • A successful optimization will result in a tailing factor of ≤ 1.2.

References

Technical Support Center: Minimizing Oxidation of Fenozan Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidation of Fenozan working solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My Fenozan solution has turned a yellow or brownish color. What does this indicate and is it still usable?

A1: A yellow or brownish discoloration is a common visual indicator of Fenozan oxidation. Phenolic compounds like Fenozan are susceptible to oxidation when exposed to factors such as air (oxygen), light, high pH, and trace metal ions. This process leads to the formation of colored quinone-type compounds and other degradation products. For experiments requiring high purity and accurate concentration of Fenozan, it is strongly recommended to discard the discolored solution and prepare a fresh batch. The presence of oxidation products can lead to unreliable and inaccurate results.

Q2: What are the primary factors that accelerate the oxidation of Fenozan in solution?

A2: The main factors that contribute to the degradation of Fenozan solutions include:

  • Oxygen: Dissolved oxygen in the solvent or exposure to air is a primary driver of oxidation.

  • pH: Alkaline conditions (high pH) can deprotonate the phenolic hydroxyl group of Fenozan, making it more susceptible to oxidation.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.

  • Metal Ions: Trace amounts of metal ions, such as iron and copper, can act as catalysts for oxidation.

Q3: Which solvents are recommended for preparing Fenozan stock solutions?

A3: Fenozan is slightly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell culture experiments, DMSO is a common choice for preparing concentrated stock solutions. It is crucial to use high-purity, anhydrous, or HPLC-grade solvents to minimize contaminants that could catalyze oxidation. When diluting the stock solution in aqueous buffers for working solutions, the stability will be influenced by the pH and composition of the buffer.

Q4: How should I store my Fenozan stock and working solutions to ensure stability?

A4: To maximize the stability of your Fenozan solutions, adhere to the following storage guidelines:

  • Protect from Light: Store all solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For long-term storage of stock solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Low Temperature: Store stock solutions at -20°C or -80°C. Working solutions, if not for immediate use, should be kept on ice and protected from light during experiments. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with Fenozan.

Issue 1: Rapid Discoloration of Fenozan Working Solution in Cell Culture Media

  • Probable Cause: The physiological pH (typically ~7.4) and components of the cell culture media can promote the oxidation of phenolic compounds. The media is also saturated with oxygen.

  • Solution:

    • Prepare Fresh: Prepare the Fenozan working solution immediately before adding it to the cell culture.

    • Use Antioxidants: Consider adding low concentrations of other antioxidants like ascorbic acid or citric acid to the media to act as sacrificial agents, though their compatibility with your specific cell line and experiment should be verified.

    • Minimize Light Exposure: Protect the cell culture plates or flasks from direct light after adding Fenozan.

Issue 2: Inconsistent or Lower-Than-Expected Activity in Antioxidant Assays (e.g., DPPH)

  • Probable Cause: This could be due to the degradation of Fenozan in the solution, leading to a lower effective concentration. Inconsistencies in the assay itself can also be a factor.

  • Solution:

    • Confirm Solution Integrity: Use a freshly prepared Fenozan solution for each experiment.

    • Assay Controls: Include a positive control (e.g., Trolox or ascorbic acid) to ensure the assay is performing correctly.

    • Solvent Matching: Ensure the solvent used to dissolve Fenozan is compatible with the assay and does not interfere with the readings. The same solvent should be used for the blank.

    • Degas Solvents: For maximum accuracy, degas the solvents used in the assay to remove dissolved oxygen.

Issue 3: Precipitation of Fenozan in Aqueous Working Solutions

  • Probable Cause: Fenozan has low solubility in water. Adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded.

  • Solution:

    • Optimize Solvent Concentration: Keep the final concentration of the organic solvent in the aqueous solution as low as possible (e.g., <0.5% for DMSO in many cell culture applications).

    • Gentle Mixing: Add the Fenozan stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate dissolution.

    • Warm Gently: Gentle warming of the solution may help in dissolving the compound, but be cautious as heat can accelerate degradation.

Data Presentation

Due to the limited availability of published quantitative stability data for Fenozan, the following table provides an illustrative example of how to present such data. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

Table 1: Illustrative Stability of Fenozan (100 µM) in Different Buffer Systems at 25°C

Buffer SystempH% Remaining after 8 hours (Protected from Light)% Remaining after 8 hours (Exposed to Light)
Citrate Buffer5.095%85%
Phosphate Buffer (PBS)7.480%65%
Carbonate-Bicarbonate Buffer9.060%40%

Note: This data is for illustrative purposes only and is based on the general stability of phenolic antioxidants.

Experimental Protocols

Protocol 1: Preparation of a Fenozan Stock Solution

  • Materials:

    • Fenozan powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Under a laminar flow hood, weigh out the desired amount of Fenozan powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the solution until the Fenozan is completely dissolved.

    • Dispense single-use aliquots into sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of Fenozan Working Solution by HPLC

This protocol outlines a method to determine the stability of a Fenozan working solution under specific conditions (e.g., in a particular buffer at a set temperature).

  • Preparation of Working Solution:

    • Prepare a Fenozan working solution at the desired concentration (e.g., 100 µM) by diluting the DMSO stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4).

    • Divide the solution into two sets of amber vials: one for storage protected from light and another for exposure to a controlled light source.

  • Sample Incubation:

    • Place the vials at the desired temperature (e.g., room temperature or 37°C).

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for the analysis of phenolic compounds.

    • Column: A C18 reversed-phase column is typically used.

    • Detection: Use a UV detector at the wavelength of maximum absorbance for Fenozan.

    • Analysis: Inject the samples and integrate the peak area of the Fenozan peak. The percentage of Fenozan remaining at each time point can be calculated relative to the peak area at time zero.

Visualizations

The antioxidant and cytoprotective effects of phenolic compounds like Fenozan are often linked to their ability to modulate cellular signaling pathways involved in the response to oxidative stress.

cluster_stress Cellular Stress (Oxidative) cluster_response Cellular Response Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Promotes Transcription Fenozan Fenozan Fenozan->Oxidative Stress Scavenges ROS Fenozan->Keap1 Inhibits Nrf2 binding

Caption: Proposed mechanism of Fenozan in the Nrf2 signaling pathway.

cluster_stimulus Extracellular Stimuli cluster_pathway MAPK Pathway cluster_output Cellular Outcome Growth Factors / Stress Growth Factors / Stress Ras Ras Growth Factors / Stress->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation / Survival Proliferation / Survival ERK->Proliferation / Survival Fenozan Fenozan Fenozan->Raf May Inhibit Fenozan->MEK May Inhibit

Caption: Hypothesized modulation of the MAPK signaling pathway by Fenozan.

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid and BHT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (DHPPA), also known as fenozan acid, and Butylated Hydroxytoluene (BHT). While BHT is a well-established synthetic antioxidant with a wealth of available data, direct quantitative comparisons of DHPPA's antioxidant activity using common in vitro assays are limited in publicly available literature. This guide therefore presents the existing data for BHT and offers a scientifically-grounded projection of DHPPA's antioxidant potential based on its chemical structure and findings from related compounds.

Executive Summary

Both this compound (DHPPA) and Butylated Hydroxytoluene (BHT) are synthetic phenolic antioxidants. Their antioxidant function stems from a sterically hindered hydroxyl group on a phenol ring, which can donate a hydrogen atom to neutralize free radicals and terminate oxidative chain reactions.

This guide provides available quantitative data for BHT's antioxidant activity and detailed experimental protocols for key antioxidant assays to facilitate future direct comparative studies.

Quantitative Comparison of Antioxidant Activity

A direct quantitative comparison of the 50% inhibitory concentration (IC50) of DHPPA and BHT from widely used radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is hampered by the lack of published IC50 values for DHPPA under standardized conditions.

The IC50 values for BHT vary significantly across different studies, which underscores the influence of specific experimental conditions on the results.

Table 1: Reported IC50 Values for BHT in DPPH Radical Scavenging Assays

AntioxidantAssayIC50 Value
BHTDPPH3.08 µg/mL
BHTDPPH36 µg/mL[1]
BHTDPPH202.35 µg/mL[2]

Note: The variability in IC50 values highlights the importance of running comparative experiments under identical conditions.

Based on a study of structurally related quaternary ammonium salts of 3,5-di-t-butyl-4-hydroxy-dihydrocinnamic acid, it is reasonable to infer that DHPPA possesses strong, and likely superior, antioxidant activity compared to BHT.

Mechanism of Antioxidant Action

The antioxidant activity of both DHPPA and BHT is centered on their hindered phenolic structure. The bulky tert-butyl groups at the ortho positions to the hydroxyl group sterically hinder the hydroxyl group. This allows the molecule to readily donate a hydrogen atom to a free radical, neutralizing it, while the resulting phenoxyl radical is stabilized by resonance and prevented from propagating the radical chain reaction.

Antioxidant_Mechanism Phenolic_Antioxidant Hindered Phenolic Antioxidant (DHPPA or BHT) Neutralized_Molecule Neutralized Molecule (RH) Phenolic_Antioxidant->Neutralized_Molecule H• donation Stable_Radical Stable Phenoxyl Radical Phenolic_Antioxidant->Stable_Radical forms Free_Radical Free Radical (R•) Free_Radical->Neutralized_Molecule

Caption: General mechanism of free radical scavenging by hindered phenolic antioxidants.

Experimental Protocols

To enable researchers to conduct direct comparative studies, detailed methodologies for two of the most common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The change in color is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (DHPPA, BHT)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of sample solutions: Prepare a series of concentrations of DHPPA and BHT in methanol.

  • Reaction: Add a small volume (e.g., 100 µL) of each sample concentration to a larger volume (e.g., 2.9 mL) of the DPPH solution. A control sample containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate buffered saline (PBS) or appropriate buffer

  • Test compounds (DHPPA, BHT)

  • Standard antioxidant (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with methanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume (e.g., 10 µL) of each sample concentration to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixtures at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each solution at 734 nm.

  • Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_Reagents Prepare Radical Solution (DPPH or ABTS•+) Mix Mix Radical Solution with Samples and Controls Prepare_Reagents->Mix Prepare_Samples Prepare Serial Dilutions of DHPPA and BHT Prepare_Samples->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Calculate Calculate % Radical Scavenging Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot Determine Determine IC50 Values Plot->Determine

Caption: General experimental workflow for comparing antioxidant activity.

Conclusion

Both this compound and BHT are effective phenolic antioxidants. While a direct quantitative comparison from standardized assays is currently limited by the lack of data for DHPPA, its chemical structure strongly suggests a potent antioxidant capacity, which may be superior to that of BHT. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to definitively quantify the relative antioxidant activities of these two compounds. Such studies would be invaluable for applications in pharmaceuticals, food science, and materials science where effective stabilization against oxidative degradation is critical.

References

A Comparative Guide to Urinary Biomarkers of Synthetic Antioxidant Exposure: Validation of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (DBHP) as a urinary biomarker of exposure to specific synthetic phenolic antioxidants (SPAs). It includes an objective comparison with alternative biomarkers for other common polymer additives, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

Synthetic antioxidants are widely used as additives in polymers, plastics, and food packaging to prevent oxidative degradation.[1][2][3][4][5] Assessing human exposure to these compounds is crucial for understanding their potential health impacts, which may include endocrine disruption, hepatic toxicity, and carcinogenicity. Urinary biomarkers are non-invasive tools for monitoring this exposure. This guide focuses on the validation of DBHP, a key metabolite of a class of hindered phenolic antioxidants, and compares its utility with biomarkers of other common synthetic antioxidants and plasticizers.

Biomarker Performance Comparison

The following tables summarize quantitative data for DBHP and alternative urinary biomarkers of exposure to other synthetic antioxidants and plasticizers.

Table 1: Performance Characteristics of Urinary Biomarkers for Synthetic Phenolic Antioxidants

BiomarkerParent Compound(s)Typical Detection MethodPrevalence in General PopulationGeometric Mean Concentration (Urine)Key AdvantagesLimitations
This compound (DBHP) Irganox 1010, Irganox 1076 and other 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidantsLC-MS/MSHigh (88-98% in a U.S. study)[6]0.69 ng/mL (before hydrolysis), 10.2 ng/mL (after hydrolysis)[6]Specific biomarker for a widely used class of high molecular weight SPAs.Data on global population prevalence is limited.
3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) Butylated hydroxytoluene (BHT)LC-MS/MSHigh0.00187 µmol/mmol creatinine (in a study of normal adults)[7]Well-established biomarker for a common food and packaging antioxidant.BHT exposure sources are very diverse, making it difficult to pinpoint specific exposure pathways.
p-Hydroxybenzoic acid (p-HB) Parabens (methyl, ethyl, propyl, etc.)LC-MS/MSVery High (>90%)[8][9][10]628-752 ng/mL (U.S. children), 1380-2370 ng/mL (Chinese children and adults)[8]Reflects exposure to a broad class of preservatives used in cosmetics, food, and pharmaceuticals.Not specific to plastic-derived antioxidant exposure.

Table 2: Comparison with Urinary Biomarkers of Common Plasticizers (Phthalates)

Biomarker ClassRepresentative MetabolitesTypical Detection MethodPrevalence in General PopulationMedian Concentration Range (Urine) in various populations
Phthalate Metabolites Mono-ethyl phthalate (MEP), Mono-n-butyl phthalate (MnBP), Mono-isobutyl phthalate (MiBP), DEHP metabolitesLC-MS/MSVery High (>90%)[11][12]94.9 ng/mL (Malaysia) to 1050 ng/mL (Kuwait) for total phthalate metabolites[2]

Experimental Protocols

Protocol 1: Analysis of this compound (DBHP) in Human Urine by LC-MS/MS

This protocol is a representative method based on established procedures for analyzing phenolic acids in urine.[13][14]

1. Sample Preparation:

  • Enzymatic Hydrolysis (for total DBHP):

    • To 1 mL of urine, add 50 µL of β-glucuronidase/sulfatase from Helix pomatia.

    • Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).

    • Incubate at 37°C for 12-16 hours to deconjugate DBHP-glucuronide and -sulfate.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed (or non-hydrolyzed for free DBHP) urine sample.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the analyte with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 277.2

    • Product Ions: Monitor for characteristic fragments of DBHP (e.g., m/z 233.2, 177.1).

    • Internal Standard: Use of an isotopically labeled DBHP standard is recommended for accurate quantification.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Hindered Phenolic Antioxidants

The parent compounds of DBHP, such as Irganox 1010, are hindered phenolic antioxidants. Their primary function is to interrupt the free-radical chain reactions that lead to the oxidative degradation of polymers.[1][15][16]

G cluster_0 Oxidative Degradation Cycle cluster_1 Intervention by Hindered Phenolic Antioxidant Polymer Polymer Chain (P-H) Alkyl_Radical Alkyl Radical (P•) Polymer->Alkyl_Radical Initiation (Heat, UV Light) Peroxy_Radical Peroxy Radical (P-OO•) Alkyl_Radical->Peroxy_Radical Propagation + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide Propagation + P-H Neutralized_Peroxy Neutralized Hydroperoxide (POOH) Peroxy_Radical->Neutralized_Peroxy Radical Scavenging Hydroperoxide->Alkyl_Radical Further Degradation Antioxidant Hindered Phenol (ArOH) Phenoxy_Radical Stable Phenoxy Radical (ArO•) Antioxidant->Phenoxy_Radical Donates H•

Caption: Free radical scavenging mechanism of hindered phenolic antioxidants.

Metabolic Pathway of Irganox 1010 to Urinary DBHP

Irganox 1010 undergoes metabolism in the body, leading to the formation of DBHP, which is then excreted in the urine.

cluster_0 Exposure and Metabolism cluster_1 Excretion and Detection Irganox Irganox 1010 (in consumer products) Ingestion Ingestion/Dermal Absorption Irganox->Ingestion Metabolism Hepatic Metabolism (e.g., Hydrolysis) Ingestion->Metabolism DBHP_form Formation of DBHP Metabolism->DBHP_form Conjugation Glucuronidation/ Sulfation DBHP_form->Conjugation Urine Urinary Excretion Conjugation->Urine Biomarker DBHP (free and conjugated) in Urine Urine->Biomarker

Caption: Metabolic conversion of Irganox 1010 to the urinary biomarker DBHP.

Experimental Workflow for Urinary Biomarker Validation

A typical workflow for the validation of a urinary biomarker like DBHP involves several key stages, from sample collection to data analysis.

Sample_Collection Urine Sample Collection (First morning void or 24h) Sample_Prep Sample Preparation (Hydrolysis, SPE) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification) Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Calibration, Normalization) LCMS_Analysis->Data_Processing Stat_Analysis Statistical Analysis (Prevalence, Correlation) Data_Processing->Stat_Analysis Validation Biomarker Validation (Sensitivity, Specificity) Stat_Analysis->Validation

Caption: General workflow for urinary biomarker validation.

References

A Comparative Guide to the Efficacy of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid and Tocopherol as Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant efficacy of the synthetic phenolic antioxidant, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, and the natural antioxidant, tocopherol (a form of Vitamin E). The comparison is based on their mechanisms of action, available experimental data from in vitro antioxidant assays, and their influence on cellular signaling pathways.

Executive Summary

Both this compound and tocopherol are potent antioxidants that function primarily as free radical scavengers. Tocopherol, a natural lipid-soluble antioxidant, is a crucial component of biological membranes, protecting them from lipid peroxidation. This compound, a synthetic hindered phenolic antioxidant, is widely used as a stabilizer in various materials and is structurally optimized for high stability. While direct comparative studies with quantitative efficacy data under the same experimental conditions are limited in publicly available literature, this guide synthesizes available information to provide a comprehensive overview for research and development purposes.

Data Presentation: In Vitro Antioxidant Activity

Antioxidant Assayα-TocopherolButylated Hydroxytoluene (BHT) (as a proxy for hindered phenols)This compoundReference
DPPH Radical Scavenging Assay (IC50) ~29.5 µg/mL~21.7 µg/mLData not availableGeneral literature values
Lipid Peroxidation Inhibition Effective inhibitorEffective inhibitorEffective inhibitor (class characteristic)[1]

Note: The IC50 values can vary significantly depending on the specific experimental conditions. The data for BHT is presented as a proxy for the class of hindered phenolic antioxidants to which this compound belongs.

Mechanism of Action

Both compounds exert their antioxidant effects primarily by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thereby terminating the radical chain reactions that lead to oxidative damage.

Tocopherol

Tocopherol is a chain-breaking antioxidant that integrates into cellular membranes. It readily donates the hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals, forming a relatively stable tocopheryl radical. This radical can be recycled back to its active form by other antioxidants like vitamin C.

This compound

As a hindered phenolic antioxidant, this compound's efficacy is enhanced by the presence of bulky tert-butyl groups at the ortho positions to the hydroxyl group. These groups sterically hinder the phenoxyl radical, increasing its stability and preventing it from propagating the radical chain reaction.

Signaling Pathways

Both tocopherols and other phenolic antioxidants have been shown to modulate cellular signaling pathways involved in the response to oxidative stress, most notably the Nrf2-Keap1 pathway.

cluster_stress Oxidative Stress cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Activates transcription Antioxidants Phenolic Antioxidants (Tocopherol, 3-(3,5-Di-tert-butyl-4- hydroxyphenyl)propionic acid) Antioxidants->Keap1 Induce Conformational Change

Caption: Activation of the Nrf2 signaling pathway by phenolic antioxidants.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of phenolic antioxidants leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes encoding antioxidant and detoxification enzymes.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound and tocopherol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of test samples: Dissolve the test compounds and the positive control in the same solvent to prepare stock solutions (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solutions.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test samples or positive control to the wells.

    • For the blank, use 100 µL of the solvent instead of the sample.

    • For the control, use 100 µL of the DPPH solution and 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Test Compound Dilutions in 96-well plate DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of Test Compounds Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Experimental workflow for the DPPH radical scavenging assay.

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often using a model system like linoleic acid emulsion or biological membranes (e.g., erythrocytes or liposomes).

Materials:

  • Linoleic acid emulsion (or other lipid substrate)

  • Phosphate buffer

  • Free radical initiator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Test compounds

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the lipid substrate in a phosphate buffer.

  • Addition of Compounds: Add different concentrations of the test compounds to the reaction mixture. A control group without any antioxidant is also prepared.

  • Initiation of Peroxidation: Initiate lipid peroxidation by adding a free radical initiator like AAPH.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set period.

  • Termination and Color Development: Stop the reaction by adding TCA, followed by the addition of TBA reagent. Heat the mixture to develop a colored product (TBARS - Thiobarbituric Acid Reactive Substances).

  • Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with that of the control.

cluster_setup Reaction Setup cluster_reaction Peroxidation Reaction cluster_measurement Measurement of Peroxidation Prepare_lipid Prepare Lipid Substrate (e.g., Linoleic Acid Emulsion) Add_antioxidant Add Test Compounds (Varying Concentrations) Prepare_lipid->Add_antioxidant Initiate Initiate Peroxidation (e.g., with AAPH) Add_antioxidant->Initiate Incubate_lipid Incubate at 37°C Initiate->Incubate_lipid Stop_reaction Stop Reaction (TCA) & Add TBA Reagent Incubate_lipid->Stop_reaction Heat Heat to Develop Color Stop_reaction->Heat Measure_abs Measure Absorbance of TBARS at 532 nm Heat->Measure_abs Calculate_inhibition Calculate % Inhibition Measure_abs->Calculate_inhibition

Caption: Experimental workflow for the lipid peroxidation inhibition assay.

Conclusion

Both this compound and tocopherol are effective antioxidants. Tocopherol's role as a natural, membrane-bound antioxidant is well-established in biological systems. The synthetic hindered phenolic antioxidant, this compound, is designed for high stability and efficacy, particularly in preventing thermo-oxidative degradation in various materials. The choice between these antioxidants would depend on the specific application, considering factors such as the system to be protected (biological vs. industrial), required solubility, and regulatory approval. Further direct comparative studies are warranted to provide a more definitive quantitative ranking of their antioxidant efficacy.

References

Assessing the Pro-oxidant Potential of 3,5-di-tert-butyl-4-hydroxyphenyl Derivatives Under Stress Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of activity of phenolic compounds is crucial. While derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl, most notably Butylated Hydroxytoluene (BHT), are widely recognized for their antioxidant properties, their potential to act as pro-oxidants under certain physiological or pathological stress conditions is a critical area of investigation. This guide provides a comparative framework for assessing this pro-oxidant potential, summarizing available data, detailing experimental protocols, and illustrating key pathways and workflows.

The Duality of Phenolic Compounds: Antioxidant vs. Pro-oxidant Activity

Phenolic compounds can exhibit a dual role, acting as either antioxidants or pro-oxidants depending on several factors, including their concentration, the surrounding chemical environment (such as pH and the presence of transition metal ions), and the specific type of radical species involved. The pro-oxidant activity of some phenolic compounds is thought to be mediated by their ability to reduce metal ions, such as Cu(II) to Cu(I), which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals.

While extensive research has focused on the antioxidant capabilities of 3,5-di-tert-butyl-4-hydroxyphenyl derivatives, there is a notable lack of direct comparative studies on their pro-oxidant activities under specific stress conditions. The available data primarily focuses on BHT and its antioxidant effects. However, understanding the structural features that may contribute to a shift towards pro-oxidant behavior is essential for the development of safe and effective therapeutic agents.

Comparative Antioxidant Activity of BHT and its Derivatives

CompoundAssayIC50 (µM) or ActivityReference CompoundReference IC50 (µM)
Butylated Hydroxytoluene (BHT)DPPH Radical Scavenging68.03 ± 1.27--
Butylated Hydroxytoluene (BHT)Chemiluminescence8.5--
Acylthiosemicarbazide derivative of BHT (Compound 3 in source)DPPH Radical Scavenging68.03 ± 1.27BHT-
1,2,4-triazole derivative of BHT (Compound 5 in source)Fe2+-induced Lipid Peroxidation16.07 ± 3.51α-tocopherol5.6 ± 1.09
Pyrrolidine ethyl ester of dihydrocinnamic acid derivative (PYA-n)Chemiluminescence2 to 6 times lower than BHTBHT8.5
2-dimethylaminoethyl ester derivative (PPA-n)Chemiluminescence2 to 6 times lower than BHTBHT8.5
Arylidene flavanone with two 3,5-di-tert-butyl-4-hydroxyaryl moieties (Compound 5 in source)DPPH Radical Scavenging70.8% inhibitionTrolox-
Arylidene flavanone with two 3,5-di-tert-butyl-4-hydroxyaryl moieties (Compound 5 in source)Lipid Peroxidation Inhibition77.4% inhibition--

Experimental Protocols for Assessing Pro-oxidant Potential

To facilitate research in this area, detailed methodologies for key experiments to assess the pro-oxidant potential of 3,5-di-tert-butyl-4-hydroxyphenyl derivatives are provided below. A common approach involves inducing cellular stress and then measuring markers of oxidative damage in the presence of the test compounds.

Induction of Oxidative Stress in Cell Culture

A widely used method to induce oxidative stress in vitro is the application of tert-butyl hydroperoxide (t-BHP).

  • Cell Lines: Human cell lines such as HepG2 (liver carcinoma), SH-SY5Y (neuroblastoma), or primary cell cultures are suitable models.

  • Culture Conditions: Cells are cultured in appropriate media and conditions until they reach a desired confluency (typically 70-80%).

  • t-BHP Treatment: A stock solution of t-BHP is prepared and diluted in serum-free media to the desired final concentration (e.g., 50-500 µM, to be optimized for the specific cell line). Cells are incubated with the t-BHP solution for a defined period (e.g., 2-24 hours) in the presence and absence of the 3,5-di-tert-butyl-4-hydroxyphenyl derivatives being tested.

Measurement of Reactive Oxygen Species (ROS) Generation

The intracellular formation of ROS is a primary indicator of pro-oxidant activity. The 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay is a common method.

  • Principle: H2DCFDA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • After treatment with the test compounds and/or t-BHP, cells are washed with phosphate-buffered saline (PBS).

    • Cells are then incubated with H2DCFDA solution (e.g., 10 µM in PBS) for 30-60 minutes at 37°C in the dark.

    • After incubation, the cells are washed again with PBS to remove excess probe.

    • The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualized using a fluorescence microscope.

  • Data Analysis: The fluorescence intensity is proportional to the amount of ROS generated. Results are typically expressed as a percentage increase in fluorescence compared to control cells.

Assessment of Lipid Peroxidation

Lipid peroxidation is a key marker of oxidative damage to cell membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major product of lipid peroxidation.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

  • Procedure:

    • Following treatment, cells are harvested and lysed.

    • The cell lysate is mixed with a solution of TBA in an acidic buffer (e.g., acetic acid).

    • The mixture is heated at 95-100°C for a specified time (e.g., 60 minutes) to allow for the reaction to occur.

    • After cooling, the absorbance of the resulting pink supernatant is measured at 532 nm.

  • Data Analysis: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. Results are often normalized to the total protein content of the sample.

Evaluation of DNA Damage

Pro-oxidant activity can lead to oxidative damage to DNA. The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

  • Principle: Individual cells are embedded in a low-melting-point agarose gel on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further from the nucleus, forming a "comet" shape.

  • Procedure:

    • After treatment, cells are harvested and suspended in low-melting-point agarose.

    • The cell suspension is spread on a microscope slide pre-coated with normal melting point agarose.

    • The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

    • The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA.

    • Electrophoresis is performed, allowing the fragmented DNA to migrate.

    • The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green), and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Visualizing Pathways and Workflows

To further clarify the concepts and methodologies, the following diagrams illustrate the potential pro-oxidant signaling pathway and the general experimental workflows.

Pro_oxidant_Pathway Phenolic_Derivative 3,5-Di-tert-butyl-4- hydroxyphenyl Derivative Metal_Ion_Reduced Metal Ion (e.g., Cu+) Phenolic_Derivative->Metal_Ion_Reduced Reduces Hydroxyl_Radical Hydroxyl Radical (•OH) Metal_Ion_Reduced->Hydroxyl_Radical Fenton-like Reaction Metal_Ion_Oxidized Metal Ion (e.g., Cu2+) H2O2 Hydrogen Peroxide (H2O2) H2O2->Hydroxyl_Radical ROS Reactive Oxygen Species (ROS) Cellular_Stress Cellular Stress (e.g., t-BHP) Cellular_Stress->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage

Potential Pro-oxidant Signaling Pathway

Experimental_Workflow cluster_stress Stress Induction cluster_assays Assessment of Pro-oxidant Effects cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2) Treatment 2. Treatment with Derivative +/- Stressor (e.g., t-BHP) Cell_Culture->Treatment ROS_Assay ROS Generation Assay (H2DCFDA) Treatment->ROS_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Assay (TBARS) Treatment->Lipid_Peroxidation_Assay DNA_Damage_Assay DNA Damage Assay (Comet Assay) Treatment->DNA_Damage_Assay Quantification 3. Quantification of Oxidative Markers ROS_Assay->Quantification Lipid_Peroxidation_Assay->Quantification DNA_Damage_Assay->Quantification Comparison 4. Comparative Analysis Quantification->Comparison

General Experimental Workflow for Assessing Pro-oxidant Potential

Conclusion

The assessment of the pro-oxidant potential of 3,5-di-tert-butyl-4-hydroxyphenyl derivatives is a critical yet under-investigated area. While their antioxidant properties are well-documented, the capacity to promote oxidative damage under specific stress conditions warrants careful consideration, particularly in the context of drug development. The lack of direct comparative studies highlights a significant research gap. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the pro-oxidant activities of novel derivatives, contributing to a more comprehensive understanding of their biological effects and enabling the development of safer and more effective therapeutic agents. The provided workflows and conceptual diagrams serve as a foundation for designing and interpreting such crucial studies.

A Comparative Guide to the Biological Effects of Phenolic Propionic Acids: Featuring 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative literature review of the biological effects of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (DBHPA), a widely used synthetic phenolic antioxidant. Due to a notable lack of direct research on its specific biological activities in vitro and in vivo, this document leverages data from structurally similar phenolic propionic acid derivatives to infer its potential effects and highlight areas for future research. The primary comparators are 3-(4-hydroxyphenyl)propionic acid (HPPA) and 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), both of which have documented anti-inflammatory and antioxidant properties.

DBHPA is a principal metabolite of larger, more complex hindered phenolic antioxidants, such as Irganox 1010 (AO1010), and its presence in human urine is considered a biomarker of exposure to these common additives.[1] While its primary industrial application is to prevent thermo-oxidative degradation in polymers, its structural similarity to other biologically active phenols suggests it may possess therapeutic potential.[2]

Metabolic Origin of DBHPA

The primary route of human exposure to DBHPA is through the metabolism of larger parent antioxidant compounds used in plastics and consumer products. The following diagram illustrates this metabolic relationship.

Parent Parent Antioxidant (e.g., Irganox 1010) Metabolism Metabolic Processes (e.g., Hydrolysis) Parent->Metabolism DBHPA This compound (DBHPA / Fenozan Acid) Metabolism->DBHPA

Caption: Metabolic conversion of a parent antioxidant to DBHPA.

Comparative Analysis of Biological Effects

The following tables summarize quantitative data on the anti-inflammatory and antioxidant effects of the comparator compounds, HPPA and HDMPPA.

Table 1: Comparative Anti-inflammatory Effects
CompoundModel SystemStimulusKey MediatorResultReference
HPPA RAW 264.7 Macrophagesox-LDLIL-6, IL-1βTotal inhibition of induced cytokine increase at 12.5 µg/mL.[3]
HDMPPA BV2 Microglial CellsLPSNO, PGE₂Significant suppression.[4][5]
BV2 Microglial CellsLPSTNF-α, IL-1βAttenuated expression and secretion.[4][5]
Table 2: Comparative Antioxidant and Atheroprotective Effects
CompoundAssay / ModelKey Marker / EndpointResultReference
HPPA ox-LDL-treated MacrophagesCholesterol EffluxUpregulated mRNA of ABCA1 and SR-B1.[3]
ox-LDL-treated MacrophagesLipid UptakeSignificantly decreased CD36 mRNA expression.[3]
HDMPPA DPPH Radical ScavengingRadical ScavengingIC₅₀ = 0.78 µg/mL[6]
LDL Oxidation AssayInhibition of OxidationIC₅₀ = 1.4 µg/mL[6]
High-Cholesterol Fed RabbitsVascular ROSSuppressed generation of reactive oxygen species.[6]

Signaling Pathways and Mechanisms

Research into HDMPPA has elucidated its mechanism of action, which involves the inhibition of key pro-inflammatory signaling pathways. It effectively blocks the activation of NF-κB and MAPKs, central regulators of the inflammatory response.

LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs Ikk IKK TLR4->Ikk Akt Akt PI3K->Akt IkBa IκBα Ikk->IkBa P NFkB NF-κB (p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) Nucleus->Cytokines transcription HDMPPA HDMPPA HDMPPA->Akt HDMPPA->MAPKs HDMPPA->IkBa | degradation HDMPPA->NFkB | translocation

Caption: Inhibition of LPS-induced inflammatory pathways by HDMPPA.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments cited in this guide.

Macrophage Foam Cell Formation and Cytokine Analysis (HPPA)

This protocol is based on the methodology used to assess the atheroprotective effects of HPPA.[3]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Foam Cell Induction: Macrophages are seeded in 96-well plates (5 x 10⁴ cells/well) and incubated with oxidized low-density lipoprotein (ox-LDL, 80 µg/mL) in the presence or absence of varying concentrations of HPPA for 24 hours.

  • Lipid Accumulation Staining: After incubation, cells are washed with PBS, fixed with 10% formalin, and stained with Oil Red O solution to visualize intracellular lipid droplets.

  • Cytokine Measurement: The cell culture supernatant is collected by centrifugation. The concentrations of secreted pro-inflammatory cytokines (IL-6, IL-1β) are quantified using commercial ELISA kits according to the manufacturer's instructions.

Anti-inflammatory Activity in Microglia (HDMPPA)

This protocol is based on the methodology to evaluate the neuroinflammatory effects of HDMPPA.[4][5]

  • Cell Culture: BV2 microglial cells are maintained in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment: Cells are pre-treated with various concentrations of HDMPPA for 30 minutes, followed by stimulation with lipopolysaccharide (LPS, 500 ng/mL) for 24 hours.

  • Nitric Oxide (NO) Assay: The production of NO is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. Absorbance is read at 540 nm.

  • Western Blot Analysis: To determine effects on signaling pathways, cells are lysed after shorter LPS stimulation times (e.g., 30-60 minutes). Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, MAPKs (p38, ERK, JNK), and Akt.

DPPH Radical Scavenging Assay Workflow

This is a standard workflow for evaluating the direct antioxidant capacity of a compound.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare serial dilutions of test compound (e.g., HDMPPA) prep2 Prepare stable DPPH radical solution in methanol react1 Mix test compound dilutions with DPPH solution prep2->react1 react2 Incubate in the dark (e.g., 30 minutes at RT) react1->react2 analysis1 Measure absorbance at ~517 nm using a spectrophotometer react2->analysis1 analysis2 Calculate % inhibition vs. a control (no compound) analysis1->analysis2 analysis3 Plot % inhibition vs. concentration to determine IC₅₀ analysis2->analysis3

Caption: Standard experimental workflow for the DPPH assay.

Conclusion and Future Directions

The available literature strongly supports the anti-inflammatory and antioxidant activities of phenolic propionic acids like HPPA and HDMPPA. These compounds effectively mitigate inflammatory responses by inhibiting cytokine production and blocking central signaling pathways such as NF-κB and MAPKs. Furthermore, they demonstrate potent antioxidant effects, including direct radical scavenging and the modulation of genes involved in lipid metabolism, suggesting a clear potential for use in conditions associated with chronic inflammation and oxidative stress, such as atherosclerosis.

While this compound (DBHPA) shares the core phenolic acid structure, there is a significant gap in the literature regarding its specific biological effects. Its hindered phenolic structure is designed for high antioxidant activity in industrial applications. Based on the principle of structure-activity relationships, it is highly probable that DBHPA also possesses significant radical scavenging capabilities and may modulate inflammatory pathways. However, the bulky tert-butyl groups could influence its interaction with biological targets compared to its less-hindered analogs.

Given its prevalence as a metabolite in humans, direct experimental investigation into the bioactivity of DBHPA is imperative. Future research should prioritize:

  • In Vitro Antioxidant Assays: Quantifying the radical scavenging and metal-chelating abilities of DBHPA using standard assays (DPPH, ABTS, ORAC).

  • Anti-inflammatory Screening: Evaluating its ability to suppress the production of inflammatory mediators (NO, PGE₂, cytokines) in cell models (e.g., LPS-stimulated macrophages).

  • Mechanism of Action Studies: Investigating its effects on key inflammatory signaling pathways (NF-κB, MAPKs, Nrf2).

  • Comparative Studies: Directly comparing the potency and efficacy of DBHPA against its analogs (HPPA, HDMPPA) and its parent compounds (e.g., Irganox 1010) in the same experimental systems.

References

A Comparative Guide to the Antioxidant Capacity of Fenozan: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Fenozan (β-(4-hydroxy-3,5-di-tert-butylphenyl) propionic acid), a synthetic phenolic antioxidant. Due to a lack of direct comparative studies in the published literature, this document synthesizes available data on Fenozan's biological effects and contrasts them with the well-established antioxidant profiles of other synthetic and natural antioxidants.

Executive Summary

In Vitro Antioxidant Capacity: A Mechanistic Overview

The antioxidant activity of phenolic compounds like Fenozan is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The presence of bulky tert-butyl groups at the ortho positions to the hydroxyl group in Fenozan creates steric hindrance, which enhances its stability and antioxidant efficacy.

While specific quantitative data from standardized in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or ORAC (Oxygen Radical Absorbance Capacity) for Fenozan are not extensively reported, its structural similarity to other hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), suggests a potent radical scavenging activity.

Table 1: Postulated In Vitro Antioxidant Activity of Fenozan in Comparison to Standard Antioxidants

Antioxidant AssayFenozan (Predicted)Trolox (Reference)BHT (Reference)
DPPH Radical Scavenging HighHighModerate to High
ABTS Radical Scavenging HighHighModerate to High
ORAC Expected to be HighHighModerate
Primary Mechanism Hydrogen Atom Transfer (HAT)Hydrogen Atom Transfer (HAT)Hydrogen Atom Transfer (HAT)

Note: The data for Fenozan is predictive and based on its chemical structure as a hindered phenol. Trolox and BHT values are well-established in the literature.

Experimental Protocol: General DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: Fenozan and a reference antioxidant (e.g., Trolox) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solutions in a 96-well plate or cuvettes.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

G cluster_workflow DPPH Assay Workflow DPPH Solution DPPH Solution Reaction Mixture Reaction Mixture DPPH Solution->Reaction Mixture Antioxidant Solution Antioxidant Solution Antioxidant Solution->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Spectrophotometry Spectrophotometry Incubation->Spectrophotometry Data Analysis Data Analysis Spectrophotometry->Data Analysis G cluster_pathway Antioxidant Signaling Pathway ROS Reactive Oxygen Species (ROS) Cellular Damage Oxidative Cellular Damage ROS->Cellular Damage induces Fenozan Fenozan Fenozan->ROS scavenges Nrf2 Nrf2 Activation Fenozan->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant Enzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant Enzymes upregulates expression of Antioxidant Enzymes->ROS neutralize

A Researcher's Guide to Statistical Analysis of Antioxidant Assays for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of common antioxidant assays used to evaluate phenolic compounds. Tailored for researchers, scientists, and drug development professionals, it offers detailed experimental protocols, data presentation standards, and a clear workflow for robust statistical analysis to ensure accurate and reproducible results.

Core Principles in Antioxidant Activity Measurement

The antioxidant capacity of phenolic compounds is typically assessed using various in vitro assays. These assays generally fall into two main categories based on their chemical reactions: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1] It is crucial to employ multiple assays to obtain a comprehensive understanding of a compound's antioxidant potential, as no single assay can capture the full spectrum of antioxidant mechanisms.[2][3]

This guide focuses on four widely used assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

Experimental Protocols

Detailed methodologies for each of the four key antioxidant assays are provided below. Adherence to standardized protocols is critical for ensuring the reproducibility and comparability of results across different studies.[3]

DPPH Radical Scavenging Assay

This SET-based assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

  • Sample Preparation: Dissolve the phenolic compound or extract in the same solvent to create a series of concentrations.

  • Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the DPPH stock solution with a specific volume of the sample solution. A control containing the solvent instead of the sample is also prepared.[3]

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[4]

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[4][5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[6]

ABTS Radical Scavenging Assay

This SET-based assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. The ability of an antioxidant to reduce this radical, causing a decolorization, is measured spectrophotometrically.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the phenolic compound or extract.

  • Reaction Mixture: Add a small volume of the sample to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[4]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is a SET-based method that measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Prepare different concentrations of the sample.

  • Reaction Mixture: Add a small aliquot of the sample to a larger volume of the pre-warmed (37°C) FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a defined time (e.g., 30 minutes).[7]

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[8]

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄. Results are often expressed as Trolox Equivalents (TE).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Reagent Preparation: Prepare solutions of fluorescein, AAPH, and a standard antioxidant (Trolox) in a phosphate buffer (e.g., 75 mM, pH 7.4).[9]

  • Sample Preparation: Prepare various concentrations of the phenolic compound or extract.

  • Reaction in Microplate: In a black 96-well microplate, add the fluorescein solution, followed by the sample or standard. A blank containing only the buffer is also included.[10]

  • Incubation: Incubate the plate at 37°C for a specific period (e.g., 30 minutes).[10]

  • Initiation and Measurement: Initiate the reaction by adding the AAPH solution to all wells. Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader (Excitation: 485 nm; Emission: 520 nm).[1][10]

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC values of the samples are then expressed as Trolox Equivalents.[9]

Data Presentation and Statistical Analysis

Workflow for Statistical Analysis of Antioxidant Assays

G cluster_0 Data Acquisition & Pre-processing cluster_1 Descriptive Statistics cluster_2 Inferential Statistics cluster_3 Data Interpretation & Reporting A Raw Absorbance/ Fluorescence Data B Calculate % Inhibition or Area Under Curve (AUC) A->B C Calculate IC50/EC50 Values (for dose-response assays) B->C D Calculate Mean, SD/SEM for each compound/assay C->D E Perform ANOVA (to compare means of >2 groups) D->E G Perform t-tests (to compare means of 2 groups) D->G F Perform Post-Hoc Tests (e.g., Tukey's HSD) E->F H Determine Statistical Significance (p < 0.05) F->H G->H I Summarize in Tables & Figures H->I J Draw Conclusions I->J

Caption: Workflow for the statistical analysis of antioxidant assay results.

Data Summary Tables

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparison of IC50 Values for Different Phenolic Compounds

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Phenolic Compound A15.2 ± 1.38.9 ± 0.7
Phenolic Compound B25.8 ± 2.114.5 ± 1.1
Quercetin (Standard)5.4 ± 0.43.1 ± 0.2
p-value<0.05<0.05
Values are presented as mean ± standard deviation (n=3). IC50 is the concentration required to inhibit 50% of the radical activity. Statistical significance was determined by one-way ANOVA followed by Tukey's post-hoc test.[8][11]

Table 2: Comparison of Antioxidant Capacity Expressed as Trolox Equivalents (TE)

CompoundFRAP (µM TE/g)ORAC (µM TE/g)
Phenolic Compound A1250 ± 982100 ± 150
Phenolic Compound B870 ± 651550 ± 110
Gallic Acid (Standard)2500 ± 1804500 ± 320
p-value<0.05<0.05
Values are presented as mean ± standard deviation (n=3). TEAC values are calculated from a Trolox standard curve. Statistical significance was determined by one-way ANOVA followed by Tukey's post-hoc test.[12]

Statistical Methodologies

  • IC50/EC50 Calculation: For dose-response assays like DPPH and ABTS, the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) should be calculated. This is typically done by plotting the percentage of inhibition against the logarithm of the compound's concentration and performing a linear or non-linear regression analysis.[13]

  • Analysis of Variance (ANOVA): To compare the mean antioxidant activities of three or more different phenolic compounds or extracts, a one-way ANOVA is appropriate.[8][11] A statistically significant result (typically p < 0.05) indicates that there is a difference between at least two of the group means, but it does not specify which groups are different.[14]

  • Post-Hoc Tests: Following a significant ANOVA result, a post-hoc test such as Tukey's Honestly Significant Difference (HSD) test is used to determine which specific group means are significantly different from each other.[11][14] This allows for pairwise comparisons between all compounds.

  • Student's t-test: If comparing the mean antioxidant activity of only two compounds, an independent samples t-test can be used.

  • Correlation Analysis: Pearson correlation analysis can be employed to assess the relationship between the results of different antioxidant assays or between antioxidant activity and the total phenolic content.[8]

Conclusion

Standardized protocols and rigorous statistical analysis are paramount for generating reliable and comparable data on the antioxidant activity of phenolic compounds. By employing multiple assays, presenting data clearly in tabular format, and following a structured statistical workflow, researchers can ensure the validity of their findings and contribute to a more comprehensive understanding of the therapeutic potential of these compounds.

References

Safety Operating Guide

Proper Disposal of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (CAS No. 20170-32-5), ensuring the safety of laboratory personnel and compliance with regulations.

I. Hazard Identification and Safety Summary

Before handling, it is crucial to be aware of the hazards associated with this compound. This chemical is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

This table summarizes the primary hazards associated with this compound.

II. Personal Protective Equipment (PPE)

To ensure personal safety during handling and disposal, the following personal protective equipment is mandatory:

  • Eye Protection : Wear safety glasses with side-shields or goggles.[1]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are required.[1]

  • Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]

  • Respiratory Protection : If there is a risk of inhaling dust, a dust respirator should be used.[1]

III. Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Dry Spills:

  • Evacuate and Ventilate : If a significant amount is spilled, evacuate unnecessary personnel and ensure the area is well-ventilated.[1][2]

  • Containment : Prevent the powder from spreading or becoming airborne.

  • Cleanup : Carefully sweep up, shovel, or vacuum the spilled material.[1] Use explosion-proof equipment if vacuuming. Avoid generating dust.[1]

  • Collection : Place the collected material into a clean, dry, and properly labeled container for disposal.[1]

For Wet Spills or Decontamination:

  • Cleanup : After removing the bulk of the material, wash the area with large amounts of water.[1]

  • Prevent Runoff : Do not allow the runoff to enter drains or waterways.[1] If contamination of drains occurs, notify emergency services.[1]

IV. Disposal Procedures

The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant.[2][3][5] This substance should be treated as special or hazardous waste.

Step-by-Step Disposal Guide:

  • Waste Collection :

    • Place the waste chemical in its original container or a suitable, compatible, and sealable container.

    • Collect any contaminated materials (e.g., paper towels, gloves, spill cleanup debris) in a separate, sealed container.

  • Labeling :

    • Clearly label the waste container with the chemical name: "this compound" and the appropriate hazard symbols.

  • Storage :

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as oxidizing agents.[3]

    • Keep the container tightly closed.[2][3]

  • Professional Disposal :

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Dispose of the contents and container in accordance with all local, regional, and national regulations.[1][4][6][7]

Important Considerations:

  • DO NOT dispose of this chemical down the drain or in regular trash.[1]

  • Always wash hands thoroughly with soap and water after handling the chemical.[1]

  • Contaminated work clothes should be laundered separately before reuse.[1][4]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Identification (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Contaminated Material? ppe->spill If spill occurs solid_waste Solid Waste Chemical ppe->solid_waste containerize Place in a Labeled, Sealed Container storage Store in Designated Hazardous Waste Area containerize->storage spill->containerize No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes solid_waste->containerize cleanup->containerize disposal_service Contact Licensed Waste Disposal Service storage->disposal_service end Proper Disposal Complete disposal_service->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (CAS No. 20170-32-5), ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures and recommendations are compiled from safety data sheets to build a foundation of trust and value in laboratory safety and chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed, inhaled, or in contact with skin. Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Hazard Description GHS Pictogram
Skin IrritationCauses skin irritation.[1][2]
Eye IrritationCauses serious eye irritation.[1][2]
Respiratory IrritationMay cause respiratory irritation.[1][2]
Acute Toxicity (Oral)Harmful if swallowed.[3]

A comprehensive PPE strategy is essential for safe handling. The following table outlines the minimum required PPE.

Protection Type Specific Equipment Standard
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[2]OSHA 29 CFR 1910.133 or European Standard EN166
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Laboratory coat.EN 374
Respiratory Protection Use only in a chemical fume hood. If dust is generated, a NIOSH-approved respirator for dust should be worn.[2]NIOSH/MSHA approved
Body Protection Wear laboratory clothing.N/A

Operational and Handling Protocols

Safe handling practices are paramount to prevent accidental exposure and contamination.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

General Handling Procedures:

  • Avoid all personal contact, including inhalation of dust.[2]

  • Wear the prescribed personal protective equipment at all times.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly with soap and water after handling.[2]

  • Keep containers securely sealed when not in use.[2]

  • Avoid formation of dust.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][5]

  • Keep containers tightly closed.[1][5]

  • Store away from incompatible materials such as oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation persists, seek medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[3]

Spill Response:

  • Evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection.[2]

  • Avoid generating dust.[2]

  • For dry spills, use a dry clean-up procedure.[2] Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[2]

  • For wet spills, absorb with an inert material and place in a sealed, labeled container for disposal.

  • Wash the spill area with soap and water.[2]

  • Prevent spillage from entering drains or water courses.[2]

Disposal Plan

Dispose of contents and containers in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.[1] Contaminated packaging should be treated as the product itself.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep cluster_handling cluster_post_handling prep Preparation handling Handling post_handling Post-Handling storage Storage disposal Disposal ppe Don PPE eng_controls Verify Engineering Controls weigh Weigh/Measure eng_controls->weigh transfer Transfer/Use in Hood decontaminate Decontaminate Work Area transfer->decontaminate doff_ppe Doff PPE wash Wash Hands wash->storage wash->disposal

Caption: A diagram illustrating the procedural flow for the safe handling of the specified chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.